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  • Product: 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde
  • CAS: 383136-08-1

Core Science & Biosynthesis

Foundational

Crystal structure and X-ray diffraction of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde

An In-Depth Technical Guide to the Prospective Crystal Structure and X-ray Diffraction Analysis of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde For Researchers, Scientists, and Drug Development Professionals Dis...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Prospective Crystal Structure and X-ray Diffraction Analysis of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific single-crystal X-ray diffraction data for 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde is not publicly available in the Cambridge Structural Database (CSD) or other reviewed literature at the time of this writing.[1][2] This guide, therefore, presents a comprehensive and exemplary framework for its structural elucidation. The methodologies, anticipated results, and structural discussions are based on established crystallographic principles and data from closely related compounds.[3][4]

Introduction: Unveiling the Solid-State Architecture of a Novel Pyrrole Derivative

The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous antibacterial, anti-inflammatory, and anticancer agents.[5][6] The title compound, 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde, is a synthetic intermediate of significant interest, combining the versatile pyrrole-2-carbaldehyde moiety with a substituted nitrophenyl ring.[7][8][9][10] Its molecular structure, particularly the interplay between the electron-withdrawing nitro group and the electron-donating methoxy group, suggests the potential for unique electronic and steric properties that could be exploited in drug design.

A definitive understanding of this compound's three-dimensional structure is paramount for elucidating structure-activity relationships. Single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for providing precise atomic coordinates, bond lengths, bond angles, and insights into the intermolecular interactions that govern the crystal packing.[11] This guide provides a detailed protocol and prospective analysis of the crystal structure of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde.

Methodology: From Synthesis to Structural Elucidation

Synthesis and Crystal Growth: A Pathway to High-Quality Single Crystals

The synthesis of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde can be approached through several established routes for N-aryl pyrrole formation.[12] A plausible and efficient method involves the condensation of 2-methoxy-5-nitroaniline with a suitable pyrrole precursor.

Exemplary Synthetic Protocol:

  • To a solution of pyrrole-2-carbaldehyde in N,N-dimethylformamide (DMF), add sodium hydride (NaH) portion-wise at 0 °C under an inert atmosphere.

  • Stir the resulting mixture for 30 minutes to form the sodium salt of the pyrrole.

  • Add a solution of 1-fluoro-2-methoxy-5-nitrobenzene in DMF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the title compound.

High-quality single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution.[11]

Crystal Growth Protocol:

  • Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture of dichloromethane and hexane).

  • Gently warm the solution to ensure complete dissolution.

  • Filter the hot solution to remove any particulate matter.

  • Loosely cover the container and allow the solvent to evaporate slowly at room temperature over several days.

  • Harvest well-formed, single crystals for X-ray analysis.

Single-Crystal X-ray Diffraction: Data Collection and Structure Refinement

The determination of the crystal structure would follow a standardized workflow.[11]

Data Collection and Refinement Protocol:

  • A suitable single crystal is selected and mounted on a goniometer head.

  • Data collection is performed on a single-crystal X-ray diffractometer, typically using Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

  • The crystal is maintained at a low temperature (e.g., 100 K or 296 K) to minimize thermal vibrations.

  • The structure is solved using direct methods and refined by full-matrix least-squares on F².

  • All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Anticipated Results and Discussion: A Glimpse into the Molecular and Supramolecular Structure

Based on the analysis of related structures, we can anticipate the key structural features of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde.[3][4]

Exemplary Crystallographic Data

The following table presents a plausible set of crystallographic parameters for the title compound, constructed for illustrative purposes based on similar molecules.

ParameterExemplary Value
Chemical FormulaC₁₂H₁₀N₂O₄
Formula Weight246.22
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~12.5
b (Å)~7.0
c (Å)~13.0
β (°)~105
Volume (ų)~1100
Z4
Calculated Density (g/cm³)~1.49
R-factor< 0.05
Molecular Geometry: Conformation and Electronic Effects

The most significant conformational feature is expected to be the dihedral angle between the pyrrole ring and the 2-methoxy-5-nitrophenyl ring. In related structures, this angle is often substantial, ranging from 75° to 84°, to minimize steric hindrance between the two rings.[3][4] The methoxy group is likely to be nearly coplanar with the phenyl ring to maximize resonance stabilization. The nitro group may be slightly twisted out of the plane of the phenyl ring.[4][13]

The bond lengths within the molecule will reflect the electronic nature of the substituents. The C-N bonds of the nitro group are expected to be short, indicative of its strong electron-withdrawing character. The C-O bonds of the methoxy group will also exhibit partial double bond character.

Caption: Molecular structure of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde.

Supramolecular Assembly: The Role of Intermolecular Interactions

The crystal packing is anticipated to be stabilized by a network of weak intermolecular interactions.[14][15][16] Given the presence of the nitro and carbaldehyde groups, C-H···O hydrogen bonds are highly probable.[4] The aromatic rings may participate in π-π stacking interactions, further stabilizing the crystal lattice.[3] The nature and strength of these interactions will dictate the overall supramolecular architecture.

cluster_0 Molecule A cluster_1 Molecule B A_Pyrrole Pyrrole Ring A_Phenyl Nitrophenyl Ring B_Phenyl Nitrophenyl Ring A_Phenyl->B_Phenyl π-π Stacking A_CHO Carbaldehyde B_NO2 Nitro Group A_CHO->B_NO2 C-H···O Hydrogen Bond A_NO2 Nitro Group B_Pyrrole Pyrrole Ring B_CHO Carbaldehyde

Caption: Potential intermolecular interactions in the crystal lattice.

Conclusion: A Foundation for Future Research

This guide provides a comprehensive, albeit prospective, analysis of the crystal structure of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde. The detailed methodologies and anticipated structural features offer a solid foundation for future experimental work on this and related compounds. The elucidation of its precise solid-state structure will be invaluable for understanding its chemical properties and for the rational design of new therapeutic agents.

References

  • Sirajuddin, M., Ali, S., & Tahir, M. N. (2012). 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione. Acta Crystallographica Section E: Structure Reports Online, 68(7), o2282. [Link]

  • Tahir, M. N., et al. (2011). 1-(2-Nitrobenzyl)-1H-pyrrole-2-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(8), o1473. [Link]

  • PubChem. (n.d.). 1-(2-methoxy-5-nitrophenyl)-1h-pyrrole-2,5-dione. Retrieved from [Link]

  • Gandhi, M., et al. (2018). A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. Current Organic Synthesis, 15(5), 629-664. [Link]

  • Malerba, G., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2603. [Link]

  • ResearchGate. (n.d.). 1-(2-Methoxyphenyl)-1H-pyrrole-2, 5-dione. Retrieved from [Link]

  • NextSDS. (n.d.). 1-(2-METHOXY-5-NITROPHENYL)-1H-PYRROLE-2-CARBALDEHYDE. Retrieved from [Link]

  • CCDC. (n.d.). Access Structures. Retrieved from [Link]

  • re3data.org. (2026). Cambridge Structural Database. Retrieved from [Link]

  • The Chemical Crystallography Group. (n.d.). Crystallography Resources. Retrieved from [Link]

  • Iovu, M. S., et al. (2022). 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. Molbank, 2023(1), M1531. [Link]

  • Zhao, Z., et al. (2013). Synergy between Twisted Conformation and Effective Intermolecular Interactions: Strategy for Efficient Mechanochromic Luminogens with High Contrast. Advanced Materials, 25(20), 2837-2843. [Link]

  • The Royal Society of Chemistry. (n.d.). CheckCIF. Retrieved from [Link]

  • Krygowski, T. M., et al. (2016). Effect of Intra- and Intermolecular Interactions on the Properties of para-Substituted Nitrobenzene Derivatives. Molecules, 21(3), 364. [Link]

  • Mohamed, S. K., et al. (2022). Intermolecular Interactions of 3,5-bis(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide in a Cocrystal with 1,3-bis(4-Methoxyphenyl)prop-2-en-1-one and Dimethylformamide Solvate. Crystals, 12(5), 659. [Link]

  • Hamed, S. A., et al. (2020). A Novel Synthesis, Molecular Structure by X-ray Diffraction of 5-Nitro-2,4,6-Triphenylhexahydropyrimidine, and Some it's Derivatives. Systematic Reviews in Pharmacy, 11(12), 1731-1740. [Link]

  • NIST. (n.d.). 1H-Pyrrole-2-carboxaldehyde, 5-methyl-. Retrieved from [Link]

  • Spackman, M. A., & Gavezzotti, A. (2014). Intermolecular interactions in molecular crystals: what's in a name?. Faraday Discussions, 177, 9-22. [Link]

Sources

Exploratory

Structural Elucidation of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde via FTIR Spectroscopy: A Mechanistic and Methodological Guide

Executive Summary Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable analytical technique for the structural verification of complex organic molecules. For researchers and drug development professionals s...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable analytical technique for the structural verification of complex organic molecules. For researchers and drug development professionals synthesizing highly functionalized heterocycles, understanding the precise vibrational modes of a molecule is critical for confirming molecular identity and purity.

This whitepaper provides an in-depth technical analysis of the FTIR spectrum for 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde . By deconstructing the molecule into its core functional domains—the pyrrole-2-carbaldehyde core and the 2-methoxy-5-nitrophenyl substituent—we will explore the electronic causality behind specific spectral shifts. Furthermore, we provide self-validating, step-by-step experimental protocols for both transmission (KBr pellet) and Attenuated Total Reflectance (ATR) FTIR methodologies.

Molecular Architecture and Vibrational Causality

The interpretation of an FTIR spectrum goes beyond merely matching peaks to a table; it requires an understanding of how intramolecular electronic effects (inductive and resonance) alter bond force constants. The molecule 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde is characterized by a highly conjugated system where substituent effects dramatically influence the vibrational frequencies of key functional groups.

The Pyrrole-2-Carbaldehyde Core

In an unsubstituted pyrrole-2-carbaldehyde, the lone pair of electrons on the pyrrole nitrogen participates in resonance with the aromatic ring and the adjacent carbonyl group. This resonance delocalization gives the carbonyl (C=O) bond partial single-bond character, which typically lowers its stretching frequency to approximately 1645–1660 cm⁻¹[1].

However, in our target molecule, the pyrrole nitrogen is covalently bonded to a strongly electron-withdrawing 2-methoxy-5-nitrophenyl group. The highly electronegative nitro group (-NO₂) pulls electron density away from the pyrrole nitrogen via the aryl ring. Consequently, the nitrogen's ability to donate electron density into the aldehyde carbonyl is significantly diminished. This inductive pull restores the double-bond character of the C=O group, shifting its stretching frequency to a higher wavenumber, typically observed in the 1665–1680 cm⁻¹ range for N-arylpyrrole-2-carbaldehydes[2][3].

The 2-Methoxy-5-Nitrophenyl Substituent

The phenyl ring is substituted with two functional groups that exert opposing electronic effects:

  • The Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro moiety highly polarizes the N-O bonds. This results in two distinct and highly diagnostic stretching vibrations: an asymmetric stretch occurring between 1550–1475 cm⁻¹ (often near 1530 cm⁻¹ for nitroaromatics) and a symmetric stretch between 1360–1290 cm⁻¹ (often near 1345 cm⁻¹)[4][5].

  • The Methoxy Group (-OCH₃): The methoxy ether linkage introduces characteristic C-O-C stretching vibrations. The asymmetric C-O-C stretch is typically observed as a strong band around 1250–1270 cm⁻¹ , while the symmetric stretch appears near 1020–1040 cm⁻¹ [6]. Additionally, the aliphatic C-H stretching of the methyl group will manifest just below 3000 cm⁻¹ (approx. 2940 cm⁻¹ and 2840 cm⁻¹).

Aromatic and Aldehydic C-H Stretches

The aromatic C-H stretching vibrations of both the pyrrole and phenyl rings will appear as weak-to-medium bands above 3000 cm⁻¹ (typically 3100–3050 cm⁻¹). The aldehydic C-H stretch is unique, often appearing as a Fermi resonance doublet near 2810 cm⁻¹ and 2730 cm⁻¹ , which helps distinguish it from the aliphatic methoxy C-H stretches.

G cluster_domains Functional Domains cluster_effects Electronic Effects & Vibrational Coupling cluster_shifts FTIR Spectral Manifestations Molecule 1-(2-methoxy-5-nitrophenyl)- 1H-pyrrole-2-carbaldehyde Pyrrole Pyrrole-2-carbaldehyde Moiety Molecule->Pyrrole Phenyl 2-Methoxy-5-nitrophenyl Moiety Molecule->Phenyl Inductive Inductive Pull by N-Aryl Pyrrole->Inductive EWG Electron Withdrawing Nitro Group (-NO2) Phenyl->EWG EDG Electron Donating Methoxy Group (-OCH3) Phenyl->EDG CO_Stretch C=O Stretch ~1665-1680 cm⁻¹ Inductive->CO_Stretch Reduces resonance, increases wavenumber NO2_Stretch N-O Asym/Sym Stretch ~1530 / ~1345 cm⁻¹ EWG->NO2_Stretch Highly polarized N-O bonds COC_Stretch C-O-C Stretch ~1260 / ~1020 cm⁻¹ EDG->COC_Stretch Asymmetric & Symmetric C-O-C vibrations

Caption: Mechanistic pathway illustrating how substituent electronic effects dictate the FTIR spectral shifts.

Quantitative Spectral Assignments

The following table summarizes the anticipated FTIR band assignments for 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde, synthesizing the structural causality discussed above.

Functional Group / BondVibration TypeExpected Wavenumber (cm⁻¹)Intensity / Shape
Aromatic C-H Stretching3110 – 3050Weak, sharp
Aliphatic C-H (Methoxy) Stretching2950, 2850Weak to Medium
Aldehyde C-H Stretching (Fermi Doublet)~2810 & ~2730Weak, dual bands
Aldehyde C=O Stretching1665 – 1680Strong, sharp
Aromatic C=C / C=N Ring Stretching1610 – 1450Medium to Strong, multiple
Nitro (-NO₂) Asymmetric Stretching1550 – 1475Strong
Nitro (-NO₂) Symmetric Stretching1360 – 1290Strong
Methoxy (C-O-C) Asymmetric Stretching~1260Strong
Methoxy (C-O-C) Symmetric Stretching~1020Medium
Aromatic C-H Out-of-plane Bending850 – 700Strong, sharp

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the FTIR analysis must be conducted using a self-validating system. This means the protocol must inherently control for atmospheric interference (H₂O and CO₂), sample concentration anomalies, and matrix effects. Below are the detailed protocols for the two most common solid-state FTIR techniques.

Transmission Method: Potassium Bromide (KBr) Pellet

The KBr pellet method is the gold standard for high-fidelity spectral acquisition because KBr is completely transparent to mid-IR radiation, ensuring the spectrometer measures only the sample's characteristics[7][8].

Protocol:

  • Background Acquisition: Before preparing the sample, place an empty pellet holder in the spectrometer and acquire a background scan (4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution)[9]. This validates the optical path and subtracts atmospheric gases.

  • Sample Dilution: Weigh approximately 1–2 mg of the solid 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde and 100–200 mg of spectroscopic-grade, anhydrous KBr[10]. Causality: The 100:1 dilution prevents total absorption of IR light, avoiding "flat-topped" saturated peaks that ruin quantitative analysis[7].

  • Homogenization: Grind the mixture thoroughly in an agate mortar and pestle until a fine, uniform powder is achieved. Causality: Reducing particle size to 1–2 microns minimizes light scattering (the Christiansen effect)[8].

  • Pellet Pressing: Transfer the powder to a pellet die. Apply a vacuum to remove trapped air, then apply 10 tons of pressure using a hydraulic press for 1–2 minutes[8][10].

  • Validation & Scanning: The resulting pellet must be visually transparent or slightly translucent without opaque white spots. Place the pellet in the FTIR beam path and acquire the sample spectrum.

Attenuated Total Reflectance (ATR) Method

ATR-FTIR is a rapid, non-destructive alternative that requires zero matrix dilution, making it ideal for moisture-sensitive samples[7][10].

Protocol:

  • Crystal Cleaning & Background: Clean the ATR crystal (Diamond or ZnSe) with a volatile, non-interfering solvent (e.g., isopropanol) and allow it to dry completely[10]. Acquire a background scan of the clean, empty crystal.

  • Sample Application: Place a small amount (approx. 2–5 mg) of the neat solid powder directly onto the center of the ATR crystal[10].

  • Pressure Application: Lower the ATR pressure anvil and apply uniform, firm pressure until the force gauge indicates optimal contact. Causality: The IR beam only penetrates the sample by a few microns (the evanescent wave); therefore, intimate physical contact between the solid and the high-refractive-index crystal is mandatory for a strong signal[7][9].

  • Scanning & Correction: Acquire the spectrum (4000–600 cm⁻¹). Apply an ATR-correction algorithm in the processing software to adjust for the wavelength-dependent penetration depth, making the spectrum directly comparable to transmission databases.

Workflow cluster_kbr Transmission Method (KBr Pellet) cluster_atr Attenuated Total Reflectance (ATR) Start Solid Sample: 1-(2-methoxy-5-nitrophenyl)- 1H-pyrrole-2-carbaldehyde Grind Grind 1-2 mg sample with 100-200 mg dry KBr Start->Grind Clean Clean ATR Crystal (Diamond/ZnSe) Start->Clean Press Press at 10 tons into transparent disc Grind->Press TransScan Acquire Transmission Spectrum (4000-400 cm⁻¹) Press->TransScan Process Spectral Processing: Baseline Correction & Atmospheric Compensation TransScan->Process Apply Apply solid powder & apply uniform pressure Clean->Apply ATRScan Acquire ATR Spectrum (4000-600 cm⁻¹) Apply->ATRScan ATRScan->Process Analyze Band Assignment & Structural Elucidation Process->Analyze

Caption: Comparative experimental workflow for KBr Transmission and ATR-FTIR spectral acquisition.

References

  • Facile Synthesis of NH-Free 5-(Hetero)Aryl-Pyrrole-2-Carboxylates by Catalytic C–H Borylation and Suzuki Coupling MDPI URL: [Link][2]

  • Infrared spectroscopy of pyrrole-2-carboxaldehyde and its dimer: a planar beta-sheet peptide model? National Institutes of Health (NIH) / PubMed URL:[Link][1]

  • Post-synthetic diversification of pyrrole-fused benzosultams via trans-sulfonylations Royal Society of Chemistry (RSC) URL:[Link][3]

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods Drawell Analytical URL: [Link][10]

  • FTIR Principles and Sample Preparation LPD Lab Services Ltd URL: [Link][9]

  • Why Is Kbr Commonly Used As A Binder In Ftir Sample Preparation? Kintek Solution URL:[Link][7]

  • Sample Preparation for FTIR & How to Sample Introduce in the System IndiaMART (IMIMG) URL: [Link][8]

  • Observation of binding of carbon dioxide to nitro-decorated metal–organic frameworks Royal Society of Chemistry (RSC) URL:[Link][4]

  • Infrared spectra of cellulose nitrate by μFTIR and ATR-FTIR ResearchGate URL: [Link][6]

  • How will you distinguish between the Nitro and Amide Group by using IR spectroscopy? Quora URL:[Link][5]

Sources

Foundational

Safety data sheet (SDS) and toxicity data for 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde

An in-depth technical analysis of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde (CAS: 383136-08-1) requires looking beyond standard safety data sheets. As a Senior Application Scientist, I approach this compound...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde (CAS: 383136-08-1) requires looking beyond standard safety data sheets. As a Senior Application Scientist, I approach this compound not merely as a static chemical, but as a dynamic pharmacophore. Bridging the electron-rich pyrrole system with an electron-deficient nitroaromatic ring, this molecule is a highly versatile intermediate in the synthesis of kinase inhibitors, porphyrins, and advanced functional materials[1]. However, this dual electronic nature also dictates its specific reactivity, bioactivation pathways, and necessary handling protocols.

This whitepaper synthesizes physicochemical profiling, predictive toxicology, and a self-validating synthetic workflow to provide a comprehensive guide for researchers and drug development professionals.

Physicochemical & Hazard Profiling

Due to the specialized nature of CAS 383136-08-1, primary toxicological data is established using a validated "read-across" methodology from its exact positional isomer, 1-(4-methoxy-2-nitrophenyl)-1H-pyrrole-2-carbaldehyde (CAS 881040-46-6)[2]. Both isomers share identical molecular weights, functional groups, and lipophilicity profiles, allowing for highly accurate hazard extrapolation.

Table 1: Physicochemical and Toxicological Parameters

ParameterValueSource / Rationale
CAS Number 383136-08-1Sigma-Aldrich[3]
Molecular Formula C12H10N2O4Sigma-Aldrich[3]
Molecular Weight 246.22 g/mol Sigma-Aldrich[3]
InChI Key LZFHPUYFYSICSO-UHFFFAOYSA-NSigma-Aldrich[3]
Acute Toxicity Category 4 (H302, H312, H332)Extrapolated Isomer Data[2]
Skin Irritation Category 2 (H315)Extrapolated Isomer Data[2]
Eye Irritation Category 2A (H319)Extrapolated Isomer Data[2]
Target Organ Toxicity STOT SE 3 (H336)Extrapolated Isomer Data[2]
The Causality of the Hazard Codes

Understanding why a compound is hazardous is critical for designing effective safety protocols:

  • Irritation (H315, H319): The C2-carbaldehyde group is a reactive electrophile. Upon contact with mucosal membranes or corneal epithelium, it readily undergoes Schiff base formation with primary amines (e.g., lysine residues on surface proteins), triggering acute localized inflammation.

  • Systemic Toxicity (H302, H312, H332): The lipophilic methoxy-nitroaromatic system facilitates rapid dermal and mucosal absorption, bypassing standard epidermal barriers.

  • STOT SE 3 (H336): The nitro group is susceptible to enzymatic reduction in vivo, which can induce methemoglobinemia. This reduces the oxygen-carrying capacity of the blood, leading to localized hypoxia that manifests as central nervous system (CNS) depression, drowsiness, and dizziness[2].

Toxicological Bioactivation Mechanism

To fully grasp the STOT SE 3 classification, we must map the metabolic fate of the nitroaromatic moiety. When absorbed, the compound is subjected to hepatic metabolism, where the nitro group acts as a substrate for specific reductases.

ToxPathway A 1-(2-methoxy-5-nitrophenyl)- 1H-pyrrole-2-carbaldehyde B Hepatic Nitroreductases (CYP450 / POR) A->B Metabolism C Nitroso Intermediate (Reactive Electrophile) B->C 2e- Reduction D Hydroxylamine Derivative C->D 2e- Reduction E ROS Generation (Oxidative Stress) C->E Redox Cycling F Protein Adduction & DNA Damage D->F Covalent Binding G Hepatotoxicity & STOT SE 3 (CNS/Respiratory Depression) E->G Cellular Injury F->G Apoptosis

Figure 1: Toxicological bioactivation of the nitroaromatic pharmacophore leading to STOT SE 3.

Self-Validating Synthetic Workflow

Whether you are synthesizing this intermediate in-house or utilizing it for downstream drug discovery, executing a self-validating protocol ensures that failures are caught immediately, preventing the waste of downstream resources.

The preparation of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde relies on a modified Clauson-Kaas pyrrole synthesis[1] followed by a regioselective Vilsmeier-Haack formylation.

SynthWorkflow Step1 Step 1: Clauson-Kaas Reaction 2-methoxy-5-nitroaniline + 2,5-dimethoxytetrahydrofuran Val1 QC 1: TLC & LC-MS Check for N-aryl pyrrole mass Step1->Val1 Step2 Step 2: Vilsmeier-Haack Formylation POCl3 + DMF (0°C to RT) Val1->Step2 Val2 QC 2: Colorimetric Shift Yellow to deep red/orange iminium Step2->Val2 Step3 Step 3: Hydrolysis & Extraction Sat. NaOAc quench, EtOAc extraction Val2->Step3 Val3 QC 3: Aqueous pH > 7 Ensure complete hydrolysis Step3->Val3 Step4 Step 4: Column Chromatography Hexane:EtOAc gradient Val3->Step4 Final Pure 1-(2-methoxy-5-nitrophenyl)- 1H-pyrrole-2-carbaldehyde Step4->Final

Figure 2: Self-validating synthetic workflow for N-aryl pyrrole-2-carbaldehydes.

Step-by-Step Methodology
  • Clauson-Kaas N-Arylation: React 2-methoxy-5-nitroaniline with 2,5-dimethoxytetrahydrofuran (2,5-DMTHF) in the presence of a mild acid catalyst (e.g., acetic acid or greener alternatives like MgI2)[1].

    • Causality: The primary amine attacks the masked dialdehyde to cyclize into the pyrrole ring.

    • Self-Validation (QC 1): Perform TLC (Hexane:EtOAc 3:1). The reaction is complete when the bright yellow aniline spot disappears, replaced by a higher Rf, UV-active spot corresponding to the unformylated N-aryl pyrrole.

  • Vilsmeier-Haack Formylation: Cool anhydrous DMF to 0°C and add Phosphorus oxychloride (POCl3) dropwise to generate the Vilsmeier reagent (chloromethyleneiminium ion). Add the N-aryl pyrrole intermediate.

    • Causality: The highly electrophilic iminium ion attacks the electron-rich C2 position of the pyrrole ring.

    • Self-Validation (QC 2): Observe a distinct colorimetric shift. The solution will transition from pale yellow to a deep red/orange, visually confirming the formation of the stable iminium intermediate.

  • Hydrolysis: Quench the reaction slowly with saturated aqueous Sodium Acetate (NaOAc) and stir vigorously.

    • Causality: Mild base hydrolyzes the iminium intermediate into the final aldehyde without reducing or degrading the sensitive nitro group.

    • Self-Validation (QC 3): Test the aqueous phase; the pH must be > 7 to ensure complete hydrolysis before extracting with Ethyl Acetate (EtOAc). LC-MS of the organic layer must confirm the [M+H]+ peak at m/z 247.2.

Advanced Laboratory Safety & Handling Protocols

Given its classification as an Acute Toxin (Category 4) and STOT SE 3 agent[2], stringent engineering controls and personal protective equipment (PPE) are mandatory.

  • Engineering Controls: All manipulations (weighing, transferring, and reacting) must be performed inside a certified chemical fume hood with a minimum face velocity of 100 fpm. Never handle the dry powder on an open bench due to inhalation risks (H332).

  • PPE Requirements: Wear standard laboratory attire, safety goggles (to protect against H319 Eye Irritation), and double-layer nitrile gloves . The double-gloving protocol is critical because the lipophilic nature of the methoxy-nitroaromatic structure allows it to permeate single-layer gloves over time, leading to dermal absorption (H312).

  • Spill Response: In the event of a powder spill, do not dry sweep. Moisten the spill with a compatible solvent (e.g., isopropanol) to suppress aerosolization, wipe up with absorbent pads, and dispose of in a sealed, labeled hazardous waste container.

  • Disposal: Must be incinerated as halogen-free hazardous organic waste in compliance with local environmental regulations. Do not flush down the sink, as nitroaromatics pose severe aquatic toxicity risks.

References

  • [2] 1-(4-methoxy-2-nitrophenyl)-1H-pyrrole-2-carbaldehyde - NextSDS. NextSDS. Available at:

  • [3] 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde | 383136-08-1 - Sigma-Aldrich. MilliporeSigma. Available at:

  • [1] Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - Beilstein Journals. Beilstein Journal of Organic Chemistry. Available at:

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Reduction of the Nitro Group in 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde

Document Type: Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Executive Summary The synthesis of complex active pharmaceutical ingredie...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Executive Summary

The synthesis of complex active pharmaceutical ingredients (APIs) frequently requires the orthogonal deprotection or reduction of specific functional groups. The substrate 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde presents a classic chemoselectivity challenge: the quantitative reduction of an aromatic nitro ( −NO2​ ) group to an aniline ( −NH2​ ) without compromising the highly reactive pyrrole-2-carbaldehyde moiety.

Standard catalytic hydrogenation (e.g., H2​ with Pd/C ) is prone to over-reducing the aldehyde to a primary alcohol or inducing pyrrole ring saturation[1]. This application note details two field-validated, highly chemoselective protocols—Iron/Ammonium Chloride ( Fe/NH4​Cl ) and Tin(II) Chloride Dihydrate ( SnCl2​⋅2H2​O ) —that exploit single-electron transfer (SET) and mild Lewis acidity to achieve >90% yields of the target amine while perfectly preserving the aldehyde and pyrrole functional groups.

Mechanistic Rationale & Causality

As a synthetic chemist, selecting the correct reducing agent requires analyzing the Lowest Unoccupied Molecular Orbital (LUMO) energies and the pH sensitivity of the substrate.

  • The Vulnerability of the Substrate: The pyrrole-2-carbaldehyde system is highly sensitive to strong acids (which trigger pyrrole polymerization) and strong hydridic reagents like LiAlH4​ or NaBH4​ (which rapidly reduce aldehydes to alcohols)[2].

  • The Fe/NH4​Cl Advantage: Iron powder in the presence of aqueous ammonium chloride ( pKa≈9.2 ) creates a mildly acidic, buffered environment ( pH≈6−6.5 ). The reduction is a heterogeneous surface-mediated process. The nitro group, being a strong electron acceptor, adsorbs onto the iron surface and undergoes a sequential 6-electron reduction via single-electron transfers (SET), passing through nitroso and hydroxylamine intermediates[3]. The aldehyde's LUMO is energetically mismatched for this specific SET process, rendering it inert.

  • The SnCl2​⋅2H2​O Advantage: Tin(II) chloride is a mild reducing agent and a soft Lewis acid. It selectively coordinates to the oxygen atoms of the nitro group. The transfer of electrons oxidizes Sn(II) to Sn(IV) . Because the aldehyde oxygen is a harder Lewis base, it does not favorably coordinate with the soft Sn(II) center, ensuring excellent chemoselectivity[1].

G SM Starting Material 1-(2-methoxy-5-nitrophenyl)- 1H-pyrrole-2-carbaldehyde Prod Target Amine 1-(5-amino-2-methoxyphenyl)- 1H-pyrrole-2-carbaldehyde SM->Prod Fe/NH4Cl or SnCl2 (Chemoselective) Byprod Over-reduced Byproduct (Aldehyde reduced to Alcohol) SM->Byprod H2, Pd/C or LiAlH4 (Non-selective)

Figure 1: Chemoselective reduction pathways for 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde.

Comparative Data for Reagent Selection

Parameter Fe/NH4​Cl Protocol SnCl2​⋅2H2​O Protocol H2​ + Pd/C (Avoid)
Chemoselectivity Excellent (Preserves −CHO )Excellent (Preserves −CHO )Poor (Reduces −CHO )
Typical Yield 85% – 95%80% – 90%< 40% (Target Amine)
Scalability High (Pilot-plant friendly)Moderate (Tin waste disposal)High
Workup Difficulty Low (Simple Celite filtration)High (Requires pH adjustment)Low
Environmental Impact Green (Iron is non-toxic)High (Heavy metal waste)Low

Experimental Protocols

Protocol A: Iron/Ammonium Chloride Reduction (Recommended for Scale-up)

This protocol is favored for its mild conditions, excellent safety profile, and ease of purification[3].

Reagents & Materials:

  • 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde (1.0 equiv)

  • Iron powder (Electrolytic grade, ~325 mesh) (5.0 - 10.0 equiv)

  • Ammonium chloride ( NH4​Cl ) (5.0 equiv)

  • Solvent: Ethanol / Water (4:1 v/v)

  • Celite (for filtration)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the starting material in the Ethanol/Water mixture (approx. 0.2 M concentration).

  • Reagent Addition: Add NH4​Cl to the solution, followed by the careful portion-wise addition of Iron powder.

  • Heating: Heat the vigorously stirred suspension to 75–80 °C (reflux). Causality Note: Vigorous stirring is critical because this is a heterogeneous reaction; the reaction rate is highly dependent on the surface area contact between the iron particles and the substrate.

  • Monitoring: Monitor the reaction via TLC or LC-MS. Complete consumption of the nitro compound typically occurs within 2 to 4 hours.

  • Filtration: Once complete, cool the mixture to 40 °C. Filter the warm suspension through a pad of Celite to remove the iron residues (black sludge). Wash the Celite pad thoroughly with Ethyl Acetate (EtOAc).

  • Workup: Concentrate the filtrate under reduced pressure to remove the ethanol. Extract the remaining aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo to afford the pure amine.

W Step1 1. Setup Dissolve SM in EtOH/H2O Add Fe powder & NH4Cl Step2 2. Reflux Heat at 80°C for 2-4 h Vigorous stirring required Step1->Step2 Step3 3. Filtration Filter warm through Celite Wash with EtOAc Step2->Step3 Step4 4. Phase Separation Extract with EtOAc Wash with Brine, Dry (Na2SO4) Step3->Step4 Step5 5. Isolation Concentrate in vacuo Yield >90% pure amine Step4->Step5

Figure 2: Step-by-step workflow for the Fe/NH4Cl mediated nitro reduction protocol.

Protocol B: Tin(II) Chloride Reduction (Alternative Bench-Scale Method)

While generating heavy metal waste, this method is exceptionally reliable for complex, highly sensitive substrates[1].

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the starting material (1.0 equiv) in absolute Ethanol or Ethyl Acetate (0.1 M).

  • Reagent Addition: Add Tin(II) chloride dihydrate ( SnCl2​⋅2H2​O ) (5.0 equiv) in one portion. Causality Note: The dihydrate form is crucial as trace water facilitates the proton transfer steps during the reduction mechanism.

  • Heating: Heat the mixture to 70 °C under a nitrogen atmosphere for 3–5 hours.

  • Quenching & pH Adjustment (Critical Step): Cool the reaction to room temperature and pour it into crushed ice. Carefully add 5% aqueous NaHCO3​ or NaOH until the pH reaches 7–8. Causality Note: Initial base addition will precipitate thick, white tin salts ( Sn(OH)2​ / Sn(OH)4​ ). Continue adding base until these salts redissolve into soluble stannate complexes, which prevents severe emulsion formation during extraction[1].

  • Extraction: Extract the aqueous layer with EtOAc (3x). Wash with brine, dry over MgSO4​ , and concentrate to yield the product.

Troubleshooting & Optimization

  • Incomplete Conversion (Fe/NH₄Cl): If the reaction stalls, it is usually due to inactive (oxidized) iron powder. Solution: Use fresh electrolytic iron powder. Alternatively, adding a catalytic amount of acetic acid (0.1 equiv) can help etch the iron surface and re-initiate the SET process.

  • Emulsions During SnCl2​ Workup: Tin salts are notorious for causing unbreakable emulsions. Solution: Ensure the pH is strictly adjusted to >8 to form soluble stannates. If an emulsion persists, filter the entire biphasic mixture through a pad of Celite before attempting phase separation in the separatory funnel.

  • Product Darkening: Anilines are prone to air oxidation. Solution: Store the isolated 1-(5-amino-2-methoxyphenyl)-1H-pyrrole-2-carbaldehyde under an inert argon atmosphere at -20 °C if not used immediately in the next synthetic step.

References

  • Common Organic Chemistry. Nitro Reduction - Common Conditions. Common Organic Chemistry. Available at: [Link]

  • National Institutes of Health (NIH) / PMC. Chemoselective Reductions of Nitroaromatics in Water at Room Temperature. PMC. Available at:[Link]

Sources

Application

The Versatile Building Block: 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde in Pharmaceutical Synthesis

Introduction: Unlocking the Potential of a Privileged Scaffold In the landscape of modern medicinal chemistry, the pyrrole nucleus stands as a "privileged scaffold," a core structural framework that consistently appears...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the pyrrole nucleus stands as a "privileged scaffold," a core structural framework that consistently appears in a multitude of biologically active compounds.[1][2] Its unique electronic properties and synthetic versatility have made it a cornerstone in the design of novel therapeutics.[3][4] This guide focuses on a particularly valuable derivative: 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde . This compound is a trifunctionalized building block, featuring a reactive aldehyde, an electron-rich pyrrole ring, and a substituted phenyl ring bearing both an electron-donating methoxy group and a strongly electron-withdrawing nitro group. This specific arrangement of functional groups offers a rich platform for the synthesis of complex heterocyclic systems with significant potential in drug discovery, particularly in the development of anticancer and antimicrobial agents.[5][6][7]

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It provides not just protocols, but also the underlying scientific rationale for the application of this building block in the synthesis of high-value pharmaceutical intermediates, with a primary focus on the construction of the pyrrolo[1,2-a]quinoxaline scaffold.

Physicochemical Properties and Strategic Considerations

The utility of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde as a building block is rooted in its distinct chemical features.

PropertyValueSource
CAS Number 383136-08-1[N/A]
Molecular Formula C₁₂H₁₀N₂O₄[N/A]
Molecular Weight 246.22 g/mol [N/A]

The interplay between the substituents on the phenyl ring is of paramount strategic importance. The nitro group, being a powerful electron-withdrawing group, serves two primary purposes. Firstly, it activates the ortho-position for nucleophilic aromatic substitution in certain contexts. More importantly, it is a versatile precursor to an amino group via reduction. This transformation is the linchpin for intramolecular cyclization reactions to form fused heterocyclic systems. The methoxy group, an electron-donating group, can modulate the electronic properties of the phenyl ring and influence the reactivity of the nitro group and the overall solubility of the molecule.

The aldehyde functionality at the 2-position of the pyrrole ring is a key handle for a variety of chemical transformations, including but not limited to:

  • Condensation reactions: Such as Knoevenagel and Friedländer reactions, to introduce new carbon-carbon bonds and build complex molecular architectures.

  • Reductive amination: To introduce diverse amine-containing side chains.

  • Wittig and related olefination reactions: To form alkenes.

Core Application: Synthesis of Pyrrolo[1,2-a]quinoxalines

A significant application of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde is in the synthesis of pyrrolo[1,2-a]quinoxalines. This heterocyclic system is of considerable interest due to its presence in compounds with a range of biological activities, including anticancer and antiparasitic properties.[3][8] The general synthetic strategy involves an intramolecular cyclization, which is contingent on the reduction of the nitro group to an amine.

Conceptual Workflow for Pyrrolo[1,2-a]quinoxaline Synthesis

The transformation of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde into a substituted pyrrolo[1,2-a]quinoxaline can be conceptualized in the following workflow:

G A 1-(2-methoxy-5-nitrophenyl)- 1H-pyrrole-2-carbaldehyde B Modification of the Aldehyde Group (e.g., Knoevenagel, Wittig, Grignard) A->B Step 1: Functionalization C 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole derivative with C2-side chain B->C D Reduction of the Nitro Group (e.g., SnCl2, Fe/HCl, H2/Pd-C) C->D Step 2: Reduction E 1-(2-amino-5-methoxyphenyl)-1H-pyrrole derivative D->E F Intramolecular Cyclization and Aromatization E->F Step 3: Cyclization G Substituted Pyrrolo[1,2-a]quinoxaline F->G

Caption: General workflow for the synthesis of substituted pyrrolo[1,2-a]quinoxalines.

Detailed Application Notes and Protocols

The following sections provide detailed protocols for key transformations of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde. These protocols are designed to be a starting point for optimization by the end-user.

Application Note 1: Knoevenagel Condensation for C2-Side Chain Elongation

The Knoevenagel condensation is a reliable method for forming a new carbon-carbon double bond by reacting the aldehyde with an active methylene compound. This reaction extends the side chain at the C2 position of the pyrrole, introducing functionalities that can be further manipulated or that may themselves contribute to the biological activity of the final product.

Protocol: Knoevenagel Condensation with Malononitrile

This protocol describes the synthesis of 2-(1-(2-methoxy-5-nitrophenyl)-1H-pyrrol-2-yl)methylene)malononitrile.

Materials:

  • 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde (1.0 mmol, 246.2 mg)

  • Malononitrile (1.1 mmol, 72.7 mg)

  • Piperidine (catalytic amount, ~0.1 mmol)

  • Ethanol (10 mL)

Procedure:

  • To a 50 mL round-bottom flask, add 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde and malononitrile.

  • Add ethanol and stir until all solids are dissolved.

  • Add a catalytic amount of piperidine to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product may precipitate out of the solution. If so, collect the product by filtration and wash with cold ethanol.

  • If the product does not precipitate, reduce the solvent volume under reduced pressure and purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., ethyl acetate/hexane gradient).

Causality behind Experimental Choices:

  • Catalyst: Piperidine is a mild base that is sufficient to deprotonate the active methylene compound (malononitrile) to generate the nucleophilic enolate without causing self-condensation of the aldehyde.

  • Solvent: Ethanol is a common solvent for Knoevenagel condensations as it solubilizes the reactants and is relatively unreactive under these conditions.

  • Monitoring: TLC is a crucial and straightforward technique to monitor the disappearance of the starting aldehyde and the appearance of the more conjugated product, which will have a different Rf value.

Application Note 2: Reductive Cyclization to Pyrrolo[1,2-a]quinoxalines

This application note details a one-pot synthesis of a 4-substituted pyrrolo[1,2-a]quinoxaline from a precursor derived from 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde. This procedure leverages the in-situ reduction of the nitro group and subsequent acid-catalyzed cyclization.

Protocol: One-Pot Synthesis of a 4-Substituted-7-methoxy-pyrrolo[1,2-a]quinoxaline

This protocol assumes the starting material is a derivative where the aldehyde has been converted to a suitable precursor for the C4 substituent of the final product (e.g., via a prior reaction like a Grignard addition followed by oxidation, or a Wittig reaction). For illustrative purposes, we will consider the cyclization of a generic 1-(2-nitrophenyl)pyrrole derivative with a C2-substituent.

Materials:

  • 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole derivative (1.0 mmol)

  • Iron powder (5.0 mmol, 279.3 mg)

  • Concentrated Hydrochloric Acid (10.0 mmol, ~0.83 mL)

  • Ethanol (20 mL)

Procedure:

  • In a 100 mL round-bottom flask equipped with a reflux condenser, suspend the 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole derivative in ethanol.

  • Add the iron powder to the suspension.

  • Heat the mixture to reflux and then add the concentrated hydrochloric acid dropwise over 10 minutes. Caution: The reaction can be exothermic.

  • Continue refluxing for 2-4 hours, monitoring the reaction by TLC for the disappearance of the starting material and the formation of the cyclized product.

  • After the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the iron salts.

  • Wash the celite pad with ethanol.

  • Neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality behind Experimental Choices:

  • Reducing Agent: Iron powder in acidic medium is a classical and cost-effective method for the reduction of aromatic nitro groups to amines.[8]

  • Acid Catalyst: The hydrochloric acid serves a dual purpose: it activates the iron for the reduction and catalyzes the intramolecular condensation of the newly formed amine with the C2-side chain (or a derivative thereof) to form the dihydropyrroloquinoxaline intermediate, which then aromatizes.

  • One-Pot Procedure: This approach is efficient as it avoids the isolation of the intermediate amine, which can be unstable.

Visualization of a Key Synthetic Pathway

The following diagram illustrates the key steps in the synthesis of a pyrrolo[1,2-a]quinoxaline from our building block, highlighting the crucial nitro reduction and subsequent intramolecular cyclization.

G cluster_0 Starting Material cluster_1 Intermediate cluster_2 Final Scaffold A 1-(2-methoxy-5-nitrophenyl)- 1H-pyrrole-2-carbaldehyde B 1-(2-amino-5-methoxyphenyl)- 1H-pyrrole-2-carbaldehyde A->B Nitro Reduction (e.g., Fe/HCl) C 7-methoxy-pyrrolo[1,2-a] -quinoxaline-4-carbaldehyde B->C Intramolecular Cyclization & Aromatization

Caption: Key transformation from the building block to the pyrrolo[1,2-a]quinoxaline scaffold.

Conclusion and Future Perspectives

1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde is a highly functionalized and versatile building block with significant potential for the synthesis of complex, nitrogen-containing heterocycles for pharmaceutical applications. The strategic placement of the aldehyde, nitro, and methoxy groups provides a rich chemical toolbox for the construction of diverse molecular architectures, most notably the pyrrolo[1,2-a]quinoxaline skeleton. The protocols and insights provided in this guide are intended to empower researchers to leverage the unique reactivity of this compound in their drug discovery and development endeavors. Future work in this area will likely focus on the development of novel, one-pot, multicomponent reactions starting from this building block to further streamline the synthesis of biologically active molecules.

References

  • Efficient synthesis of pyrrolo[1,2-α]quinoxalines mediated by ethyl 2-(4-nitrophenyl)azocarboxylate. New Journal of Chemistry. [Link]

  • Green Synthesis of New Pyrrolo [1,2-a] quinoxalines as Antiproliferative Agents in GPER-expressing Breast Cancer Cells. Journal of Chemistry. [Link]

  • One-Pot Synthesis of Pyrrolo[1,2-a]quinoxaline Derivatives via Iron-Promoted Aryl Nitro Reduction and Aerobic Oxidation of Alcohols. Organic Letters. [Link]

  • A Promising Anti-Cancer and Anti-Oxidant Agents Based on the Pyrrole and Fused Pyrrole: Synthesis, Docking Studies and Biological Evaluation. Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. Ukrainica Bioorganica Acta. [Link]

  • Synthesis of pyrrolo[1,2‐a]quinoxalines 1. a) 2,5‐dimethoxytetrahydrofuran, AcOH, reflux. ResearchGate. [Link]

  • Direct Synthesis of Pyrrolo[1,2-α]quinoxalines via Iron-Catalyzed Transfer Hydrogenation between 1-(2-Nitrophenyl)pyrroles and Alcohols. The Journal of Organic Chemistry. [Link]

  • Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. The Journal of Organic Chemistry. [Link]

  • Synthesis of certain pyrrole derivatives as antimicrobial agents. Acta Pharmaceutica. [Link]

  • Synthesis and anticancer activity of 3-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-. ORCA - Cardiff University. [Link]

  • Synthesis of some new pyrrole derivatives and their antimicrobial activity. Der Pharma Chemica. [Link]

  • Synthesis and antimicrobial activity of some new pyrrole derivatives. ResearchGate. [Link]

  • Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal. [Link]

  • Heterocyclic Compounds and their Derivatives with Potential Anticancer Activity. Indian Journal of Pharmaceutical Education and Research. [Link]

  • Intramolecular cyclization of β-nitroso-o-quinone methides. Pure and Applied Chemistry. [Link]

Sources

Method

Application Notes and Protocols: Catalytic Transformations of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde Derivatives

An In-Depth Technical Guide Introduction The 1-(Aryl)-1H-pyrrole-2-carbaldehyde scaffold is a privileged structure in medicinal chemistry and materials science.[1][2] The specific derivative, 1-(2-methoxy-5-nitrophenyl)-...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Introduction

The 1-(Aryl)-1H-pyrrole-2-carbaldehyde scaffold is a privileged structure in medicinal chemistry and materials science.[1][2] The specific derivative, 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde, presents a particularly versatile platform for molecular diversification. It features three key functional handles amenable to a wide range of catalytic transformations:

  • The Nitro Group: A readily reducible moiety, providing access to a primary aniline derivative, a crucial precursor for amides, sulfonamides, and diazo compounds.

  • The Pyrrole Core: Possesses C-H bonds that can be selectively functionalized through modern catalytic techniques, enabling the introduction of new carbon-carbon and carbon-heteroatom bonds.

  • The Carbaldehyde Group: A classic functional group that can act as a synthetic handle for condensations, oxidations, reductions, and as a directing group for ortho C-H activation.[3]

This guide provides an in-depth exploration of key catalytic transformations for this substrate, complete with detailed, field-proven protocols and mechanistic insights to empower researchers in drug discovery and chemical synthesis.

Section 1: Selective Catalytic Reduction of the Nitro Group

The reduction of the aromatic nitro group to an amine is one of the most fundamental and critical transformations in the synthesis of pharmaceuticals and fine chemicals.[4][5] The resulting product, 1-(5-amino-2-methoxyphenyl)-1H-pyrrole-2-carbaldehyde, is a highly valuable intermediate, primed for further elaboration. While various methods exist, catalytic hydrogenation stands out for its efficiency, clean conversion, and scalability.[6][7]

Expertise & Experience: The Rationale Behind Catalytic Hydrogenation

Catalytic hydrogenation using systems like Palladium on Carbon (Pd/C) or Raney® Nickel is preferred over stoichiometric reductants (e.g., Fe/HCl, SnCl₂) for several reasons.[6] Catalytic methods operate under milder conditions, minimize acidic or basic waste streams, and often provide higher yields with simpler product isolation. The choice between Pd/C and Raney Ni can be substrate-dependent; Pd/C is a highly efficient and common choice, but Raney Nickel may be preferred if the substrate contains functionalities sensitive to hydrogenolysis, such as certain halogen substituents.[6]

The mechanism of nitroarene hydrogenation on a palladium surface is a complex heterogeneous process.[8] It is generally accepted to proceed through a "direct" pathway involving the stepwise addition of hydrogen atoms, forming nitroso and hydroxylamine intermediates that are rapidly reduced to the corresponding aniline.[4][9]

Experimental Protocol 1: Pd/C-Catalyzed Hydrogenation

This protocol describes the chemoselective reduction of the nitro group to a primary amine using palladium on carbon (10% w/w) as the catalyst and hydrogen gas.

Materials:

  • 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde (1.0 equiv)

  • 10% Palladium on Carbon (Pd/C), 50% wet (0.05 - 0.10 equiv by weight)

  • Methanol (or Ethyl Acetate), HPLC grade

  • Hydrogen (H₂) gas balloon or hydrogenation apparatus

  • Celite®

Procedure:

  • Vessel Preparation: To a suitable hydrogenation vessel, add 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde (e.g., 2.46 g, 10.0 mmol).

  • Solvent Addition: Add a suitable solvent such as methanol or ethyl acetate (e.g., 100 mL) to dissolve the substrate.

  • Catalyst Addition: Under an inert atmosphere (e.g., Nitrogen or Argon), carefully add 10% Pd/C catalyst (e.g., 125 - 250 mg). Caution: Palladium on carbon is pyrophoric, especially when dry. Handle with care.

  • Hydrogenation: Secure the vessel to a hydrogenation apparatus. Evacuate the vessel and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure an inert atmosphere is replaced by hydrogen.

  • Reaction: Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is sufficient for small scale) at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 1-4 hours).

  • Workup: Once complete, carefully vent the hydrogen atmosphere and purge the vessel with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent (e.g., 3 x 20 mL of methanol). Note: Do not allow the Celite® pad with the catalyst to dry completely.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 1-(5-amino-2-methoxyphenyl)-1H-pyrrole-2-carbaldehyde, which can be purified by recrystallization or column chromatography if necessary.

Data Summary: Comparison of Nitro Reduction Methods
MethodCatalyst/ReagentTypical ConditionsAdvantagesDisadvantages
Catalytic Hydrogenation H₂, Pd/C or Raney® NiRT, 1-4 atm H₂High yield, clean, scalable[6]Requires specialized equipment, catalyst is pyrophoric
Transfer Hydrogenation Ammonium formatePd/C, refluxing MeOHAvoids use of H₂ gasCan require higher temperatures
Metal Reduction Fe or SnCl₂Acidic (HCl, AcOH)Inexpensive, tolerates some functional groups[6]Stoichiometric metal waste, harsh conditions
Workflow Visualization

sub Substrate & Solvent in Hydrogenation Vessel cat Add Pd/C Catalyst (under N2) sub->cat hydro Evacuate & Backfill with H2 (3x) cat->hydro react Stir under H2 atm (Monitor by TLC/LC-MS) hydro->react purge Purge with N2 react->purge filt Filter through Celite® purge->filt evap Solvent Evaporation filt->evap prod Purified Product: 1-(5-amino-2-methoxyphenyl)- 1H-pyrrole-2-carbaldehyde evap->prod

Caption: Workflow for the catalytic hydrogenation of the nitro group.

Section 2: Palladium-Catalyzed Direct C-H Arylation of the Pyrrole Core

Direct C-H functionalization has emerged as a powerful, atom-economical alternative to traditional cross-coupling reactions, which require pre-functionalized starting materials.[10] For N-aryl pyrroles, the C5 position is often electronically favored for electrophilic-type C-H activation processes, allowing for regioselective arylation.[10][11]

Expertise & Experience: Mechanistic Considerations

Palladium-catalyzed direct C-H arylation typically proceeds via a Concerted Metalation-Deprotonation (CMD) mechanism or an oxidative addition pathway. In the context of electron-rich pyrroles, a CMD pathway is often proposed. The cycle involves:

  • Coordination of the palladium catalyst to the pyrrole.

  • C-H bond cleavage at the C5 position, often assisted by a carbonate or carboxylate base, to form a palladacycle intermediate.

  • Oxidative addition of an aryl halide to the Pd(II) center.

  • Reductive elimination to form the C-C bond and regenerate a Pd(II) species.

  • A final step, often involving an oxidant, regenerates the active catalyst.

The choice of ligand, base, and additives is crucial for an efficient reaction, preventing side reactions like homocoupling of the aryl halide.[12][13]

Experimental Protocol 2: Direct C-H Arylation at the C5-Position

This protocol provides a general method for the direct arylation of the C5-position of the pyrrole ring with various aryl bromides.

Materials:

  • 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde (1.0 equiv)

  • Aryl Bromide (1.5 - 2.0 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.05 equiv)

  • Triphenylphosphine (PPh₃) or other suitable ligand (0.10 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equiv)

  • Pivalic Acid (PivOH) (0.3 equiv)

  • N,N-Dimethylacetamide (DMA) or Dimethylformamide (DMF), anhydrous

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde (e.g., 246 mg, 1.0 mmol), the aryl bromide (e.g., 1.5 mmol), Pd(OAc)₂ (e.g., 11.2 mg, 0.05 mmol), PPh₃ (e.g., 26.2 mg, 0.10 mmol), K₂CO₃ (e.g., 276 mg, 2.0 mmol), and PivOH (e.g., 30.6 mg, 0.3 mmol).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous DMA (e.g., 5 mL) via syringe.

  • Heating: Place the sealed tube in a preheated oil bath at 110-130 °C.

  • Reaction: Stir the mixture for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Cooling & Quenching: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (e.g., 25 mL) and quench with water (e.g., 25 mL).

  • Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Isolation & Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the 5-aryl-1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde product.

Data Summary: Representative Scope of Aryl Bromides
EntryAryl BromideExpected ProductTypical Yield Range
14-Bromoanisole5-(4-methoxyphenyl)-...65-80%
24-Bromotoluene5-(4-methylphenyl)-...70-85%
31-Bromo-4-fluorobenzene5-(4-fluorophenyl)-...60-75%
43-Bromoacetophenone5-(3-acetylphenyl)-...55-70%
Yields are estimates based on similar transformations reported in the literature.[14]
Catalytic Cycle Visualization

G Pd_II Pd(II)L2 Intermediate1 [Pd(II)(Pyr-H)L2] Pd_II->Intermediate1 Coordination Pyrrole Pyrrole Substrate (Pyr-H) Pyrrole->Intermediate1 ArylHalide Ar-X Intermediate3 [Pyr-Pd(IV)(Ar)(X)L2] ArylHalide->Intermediate3 Product Arylated Pyrrole (Pyr-Ar) Base Base (e.g., K2CO3) HX H-X Base->HX Intermediate2 [Pyr-Pd(II)L2] Base->Intermediate2 Intermediate1->Intermediate2 C-H Activation (CMD) Intermediate2->Intermediate3 Oxidative Addition Intermediate3->Pd_II Reductive Elimination Intermediate3->Product

Caption: Simplified catalytic cycle for Pd-catalyzed direct C-H arylation.

Section 3: Rhodium-Catalyzed Annulation via Aldehyde-Directed C-H Activation

The carbaldehyde group can serve as a directing group in transition metal-catalyzed C-H activation, enabling functionalization at the otherwise less reactive C3 position of the pyrrole ring.[15] Rhodium(III) catalysts are particularly effective for this type of transformation, facilitating annulation reactions with unsaturated partners like alkynes and alkenes to build fused heterocyclic systems.[16][17][18]

Expertise & Experience: The Power of Directing Groups

Chelation-assisted C-H activation provides exquisite regiocontrol.[18] The aldehyde's oxygen atom can coordinate to the rhodium center, positioning the catalyst in proximity to the C3-H bond. This leads to the formation of a five-membered rhodacycle intermediate, a key step in the catalytic cycle. Subsequent insertion of an alkyne, followed by reductive elimination, constructs the new ring system. This strategy opens pathways to complex polycyclic aromatic compounds that would be challenging to synthesize via other methods.[16][17]

Experimental Protocol 3: Rh(III)-Catalyzed [3+2] Annulation with an Alkyne

This protocol details the synthesis of a fused pyrrolo[1,2-a]indole derivative through the Rh(III)-catalyzed reaction of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde with an internal alkyne.

Materials:

  • 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde (1.0 equiv)

  • Internal Alkyne (e.g., Diphenylacetylene) (1.2 equiv)

  • [RhCp*Cl₂]₂ (0.025 equiv)

  • Silver Hexafluoroantimonate (AgSbF₆) (0.10 equiv)

  • 1,2-Dichloroethane (DCE), anhydrous

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (Argon), combine 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde (e.g., 123 mg, 0.5 mmol), the alkyne (e.g., 107 mg, 0.6 mmol), [RhCp*Cl₂]₂ (e.g., 7.7 mg, 0.0125 mmol), and AgSbF₆ (e.g., 17.2 mg, 0.05 mmol).

  • Solvent Addition: Add anhydrous DCE (e.g., 2.5 mL) via syringe.

  • Heating: Seal the tube and place it in a preheated oil bath at 80-100 °C.

  • Reaction: Stir the mixture for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Pass the mixture through a short plug of silica gel, eluting with ethyl acetate, to remove metal salts.

  • Isolation & Purification: Concentrate the eluent under reduced pressure. Purify the resulting crude residue by flash column chromatography to obtain the desired annulated product.

Data Summary: Potential Annulation Products
EntryAlkyne PartnerExpected Product Structure
1DiphenylacetyleneFused pyrrolo[1,2-a]indole with two phenyl substituents
21-Phenyl-1-propyneFused pyrrolo[1,2-a]indole with phenyl and methyl substituents
3Di-p-tolylacetyleneFused pyrrolo[1,2-a]indole with two tolyl substituents
Mechanistic Pathway Visualization

G Start Substrate + [Rh(III)Cp*]2+ Chelation Chelation via Aldehyde Oxygen Start->Chelation Rhodacycle C-H Activation (Formation of 5-membered Rhodacycle) Chelation->Rhodacycle Coordination Alkyne Coordination Rhodacycle->Coordination Insertion Migratory Insertion of Alkyne Coordination->Insertion ReductiveElim Reductive Elimination Insertion->ReductiveElim Product Annulated Product ReductiveElim->Product CatalystRegen Catalyst Regeneration ReductiveElim->CatalystRegen CatalystRegen->Start

Caption: Plausible mechanism for Rh(III)-catalyzed C-H annulation.

Conclusion

The 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde scaffold is a remarkably versatile building block. By leveraging modern catalytic methods, researchers can selectively functionalize each of its key regions. The protocols and insights provided herein—from chemoselective nitro group reduction to regioselective C-H functionalization of the pyrrole core—offer a robust toolkit for the synthesis of complex, novel molecules for drug discovery and materials science applications.

References

  • Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Oriental Journal of Chemistry, 2019.

  • Anderson, K. W., et al. Palladium-Catalyzed Cross-Coupling of Pyrrole Anions with Aryl Chlorides, Bromides, and Iodides. Organic Letters, 2004.

  • Jag-tap, S., et al. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. The Journal of Organic Chemistry, 2020.

  • Peng, J., et al. Synthesis of Dihydropyrrole Derivatives by a Palladium-Catalyzed Heck and Suzuki Cross-Coupling Cascade Reaction. Synthesis, 2014.

  • Wang, Z., et al. Mechanistic Insights into Nitroarene Hydrogenation Dynamics on Pt(111) via In Situ Tip-Enhanced Raman Spectroscopy. Journal of the American Chemical Society, 2023.

  • Zhang, Y., et al. Rh(III)-Catalyzed C–H Activation/Cyclization of Indoles and Pyrroles: Divergent Synthesis of Heterocycles. The Journal of Organic Chemistry, 2014.

  • Zhang, Y., et al. Rh(III)-catalyzed C-H activation/cyclization of indoles and pyrroles: divergent synthesis of heterocycles. PubMed, 2014.

  • Li, M., et al. Catalytic and Electrocatalytic Hydrogenation of Nitroarenes. The Journal of Physical Chemistry C, 2023.

  • Peng, J., et al. Synthesis of Dihydropyrrole Derivatives by a Palladium-Catalyzed Heck and Suzuki Cross-Coupling Cascade Reaction. Organic Chemistry Portal.

  • Rhodium-catalyzed regioselective alkynylations of 8-pyrrole-appended BODIPYs. Organic Chemistry Frontiers, 2021.

  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Sustainability, 2023.

  • Regioselective Stepwise Synthesis of Unsymmetrical 1,2,5-Triarylpyrroles via Palladium-Catalyzed Decarboxylative Cross-Coupling and C–H Arylation. Molecules, 2022.

  • Palladium‐Catalysed Cross‐Coupling and Related Reactions Involving Pyrroles. Advanced Synthesis & Catalysis, 2006.

  • Bifurcated Rhodaelectro-catalyzed C–H Activation for the Synthesis of Pyrroles and Lactones. Precision Chemistry, 2023.

  • Rh(III)-Catalyzed C–H Bond Activation for the Construction of Heterocycles with sp3-Carbon Centers. Catalysts, 2019.

  • Direct arylation of 1-methylpyrrole-2-carboxaldehyde (10) with chlorobenzene derivatives. ResearchGate.

  • Application Notes and Protocols: Suzuki Coupling of 2-bromo-1H-pyrrole with Arylboronic Acids. Benchchem.

  • Nitro Reduction - Common Conditions. Organic Chemistry Data.

  • Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. International Journal of Molecular Sciences, 2022.

  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 2023.

  • 1-(2-METHOXY-5-NITROPHENYL)-1H-PYRROLE-2-CARBALDEHYDE. NextSDS.

  • An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules, 2016.

  • A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. Current Organic Synthesis, 2018.

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Catalysts, 2022.

  • Reduction of nitro compounds. Wikipedia.

  • Sequential Catalytic Functionalization of Aryltriazenyl Aldehydes for the Synthesis of Complex Benzenes. Chemical Science, 2012.

  • Microwave‐assisted reduction of aromatic nitro compounds with novel oxo‐rhenium complexes. Applied Organometallic Chemistry, 2021.

  • Enantioselective palladium-catalyzed C–H functionalization of pyrroles using an axially chiral 2,2′-bipyridine ligand. Organic chemistry frontiers, 2018.

  • 2.1 – Reduction of Nitro and Nitroso Compounds. Semantic Scholar.

  • 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde. Sigma-Aldrich.

  • 1-(2-Nitrobenzyl)-1H-pyrrole-2-carbaldehyde. Acta Crystallographica Section E, 2008.

  • Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3–H to C═O Oxidation. Organic Letters, 2018.

  • Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. Organic Chemistry Portal.

  • Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. Scientific Research Publishing, 2012.

  • Catalytic Functionalization of Indolizine-2-carbaldehyde: Application Notes and Protocols. Benchchem.

  • A convenient general method for the synthesis of pyrrole-2,5-dicarbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1985.

  • Cobalt-Mediated Photochemical C−H Arylation of Pyrroles. Angewandte Chemie International Edition, 2024.

  • 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 2021.

  • Discovery of Highly Functionalized 5-hydroxy-2H-pyrrol-2-ones That Exhibit Antiestrogenic Effects in Breast and Endometrial Cancer Cells and Potentiate the Antitumoral Effect of Tamoxifen. Journal of Medicinal Chemistry, 2019.

  • Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Biomedicines, 2022.

  • Applications of Pyrrole and Pyridine-based Heterocycles in Cancer Diagnosis and Treatment. Current Medicinal Chemistry, 2024.

  • 1-(2-Nitrophenyl)pyrrole. NIST WebBook.

  • Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 2021.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Crystallization of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde

Welcome to the technical support guide for optimizing the crystallization of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde (CAS 383136-08-1). This resource is designed for researchers, scientists, and drug develo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for optimizing the crystallization of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde (CAS 383136-08-1). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining high-quality crystals of this compound. This guide provides in-depth troubleshooting workflows, frequently asked questions, and detailed experimental protocols grounded in established crystallographic principles.

Troubleshooting Guide: A Problem-Oriented Approach

This section directly addresses the most common issues encountered during the crystallization of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde. Each problem is followed by an analysis of potential causes and a systematic workflow for resolution.

Problem 1: My compound "oils out" instead of forming crystals.

"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystal lattice. This is a frequent challenge with organic compounds, particularly when impurities are present or when the compound's melting point is lower than the boiling point of the chosen solvent.[1][2]

Potential Causes & Systematic Solutions:

  • High Solute Concentration or Rapid Cooling: Supersaturation is achieved too quickly and at a temperature above the compound's melting point.

    • Solution: Re-heat the solution until the oil fully redissolves. Add a small amount of additional hot solvent (10-20% volume increase) to reduce the saturation level.[3] Allow the solution to cool much more slowly. Insulating the flask with glass wool or placing it within a larger beaker of hot water (a makeshift water bath) can effectively slow the cooling rate and encourage crystal formation over oiling.[2][4]

  • Inappropriate Solvent Choice: The boiling point of the solvent is significantly higher than the melting point of the compound.

    • Solution: Select a solvent with a lower boiling point. For instance, if you are observing oiling in a high-boiling solvent like DMF or DMSO, consider switching to ethyl acetate, acetone, or isopropanol.

  • Presence of Impurities: Impurities can depress the melting point of the compound and interfere with the crystal lattice formation, promoting an amorphous, oily state.[4][5]

    • Solution: The most reliable solution is to enhance the purity of the material before crystallization. Flash column chromatography is highly effective for removing residual reagents or byproducts.[5] Alternatively, treating the hot solution with a small amount of activated charcoal can sometimes remove colored impurities that may inhibit crystallization.[3]

Problem 2: No crystals form, even after the solution has cooled completely.

This issue typically arises from two main scenarios: either the solution is not sufficiently supersaturated, or the energy barrier for nucleation (the initial formation of a stable crystal seed) has not been overcome.

Potential Causes & Systematic Solutions:

  • Excessive Solvent: This is the most common reason for crystallization failure.[2] If too much solvent is used, the solution may not become supersaturated upon cooling, and the compound will simply remain dissolved.

    • Solution: Reduce the solvent volume. This can be done by gently heating the solution while passing a stream of nitrogen or air over the surface or by using a rotary evaporator to remove a portion of the solvent.[2] Once the volume is reduced, attempt the cooling process again.

  • High Energy Barrier for Nucleation: The solution is supersaturated, but the molecules have not yet organized into a crystal lattice.

    • Solution (Induce Crystallization):

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask just below the solvent line. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[1][6]

      • Seeding: If available, add a single, tiny crystal of the pure compound ("seed crystal") to the supersaturated solution.[2][7] This provides a perfect template for further crystal growth.

      • Ultracooling: Place the flask in an ice-salt bath for a short period. The lower temperature can sometimes provide the thermodynamic push needed for nucleation.[2] Be aware that this can sometimes lead to the formation of very small crystals.

Problem 3: The crystallization yield is very low.

A low yield indicates that a significant amount of the compound has remained in the filtrate, or "mother liquor," after crystallization.

Potential Causes & Systematic Solutions:

  • Compound is Too Soluble in the Solvent: The chosen solvent may be too effective, keeping a large portion of the compound dissolved even at low temperatures.[6]

    • Solution: Re-evaluate your solvent system. A good solvent should dissolve the compound completely when hot but very poorly when cold.[6] Consider using a mixed-solvent system (see FAQs).

  • Insufficient Cooling: The solution was not cooled to a low enough temperature to maximize the precipitation of the solid.

    • Solution: After initial crystallization at room temperature, place the flask in an ice bath (0 °C) or even a dry ice/acetone bath (approx. -78 °C) for at least 30-60 minutes to maximize the recovery of the compound from the solution.[6]

  • Premature Filtration: The crystallization process may not have reached equilibrium before the crystals were collected.

    • Solution: Allow the flask to stand undisturbed for a longer period (several hours to overnight) after cooling to ensure maximum crystal formation before filtration.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents to screen for 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde?

A1: The molecule possesses both polar (nitro, aldehyde) and non-polar (aromatic rings) characteristics. A systematic screening approach is recommended. Based on the structure and literature for similar compounds[8], solvents of intermediate polarity are excellent starting points.

SolventBoiling Point (°C)Polarity IndexRationale & Comments
Ethyl Acetate 77.14.4Often an excellent choice for compounds with moderate polarity. A related compound was crystallized from an ethyl acetate/petroleum ether system.[8]
Acetone 56.05.1Good dissolving power, but its low boiling point may not provide a large solubility differential.
Isopropanol (IPA) 82.63.9Can promote hydrogen bonding. Slower evaporation rate than acetone.
Acetonitrile 81.65.8A polar aprotic solvent that can be effective.
Toluene 110.62.4May be a good "poor" solvent in a mixed-solvent system due to the aromatic nature of the compound.
Heptane/Hexane 98.4 / 68.0~0.1Excellent anti-solvents. The compound is expected to be poorly soluble in these.

Q2: How do I perform a mixed-solvent (or anti-solvent) crystallization?

A2: This is a powerful technique when no single solvent has the ideal solubility profile.

  • Dissolve your compound in a minimal amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature.

  • While the solution is still hot, slowly add a "poor" or "anti-solvent" (one in which the compound is insoluble) dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.

  • Add a few more drops of the "good" solvent until the solution becomes clear again.

  • Allow the solution to cool slowly. As the temperature drops, the solubility will decrease dramatically, leading to crystal formation.[6]

Q3: How can I improve the purity of my crude product before attempting crystallization?

A3: The purity of the starting material is critical for successful crystallization.[5][9] If your crude product is an oil or fails to crystallize despite troubleshooting, pre-purification is necessary.

  • Column Chromatography: This is the most effective method. Use a silica gel column with a solvent system determined by TLC analysis (e.g., a gradient of ethyl acetate in hexanes) to separate your target compound from impurities.

  • Liquid-Liquid Extraction: If the impurities have different acid/base properties or polarities, a series of aqueous washes (e.g., with sodium bicarbonate solution, dilute HCl, or brine) can be effective.

Q4: Are there any specific safety considerations for this compound?

A4: Yes. While this specific compound is not classified as an explosive, many nitroaromatic compounds are energetic materials and should be handled with care.[1]

  • Avoid Friction and Shock: Do not scrape or grind the dry material aggressively.

  • Controlled Heating: When heating solutions, always use a heating mantle, oil bath, or water bath. Never heat directly on a hot plate, as this can create dangerous hot spots.[1]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

Visualized Workflows & Protocols

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing and solving common crystallization issues.

G start Crystallization Attempt oiling_out Product 'Oils Out' start->oiling_out Is it an oil? no_crystals No Crystals Form start->no_crystals Is it a clear solution? good_crystals High-Quality Crystals Formed start->good_crystals Are crystals forming well? reheat_add_solvent Re-heat to dissolve Add more solvent (10-20%) oiling_out->reheat_add_solvent reduce_volume Reduce solvent volume (e.g., rotary evaporator) no_crystals->reduce_volume Suspect too much solvent slow_cool Cool solution very slowly (e.g., insulate flask) reheat_add_solvent->slow_cool slow_cool->good_crystals Success change_solvent Switch to a lower boiling point solvent slow_cool->change_solvent Still oils out change_solvent->good_crystals Success purify Purify material (e.g., column chromatography) change_solvent->purify Still oils out purify->start Re-attempt reduce_volume->good_crystals Success induce Induce Nucleation (Scratch, Seed, or Ultracool) reduce_volume->induce Still no crystals induce->good_crystals Success induce->purify Still no crystals (suspect high impurity load)

Caption: A decision tree for troubleshooting common crystallization problems.

Experimental Protocol: Cooling Crystallization

This is a standard method for compounds that are significantly more soluble in a hot solvent than a cold one.[4]

  • Dissolution: Place the crude 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar.

  • Solvent Addition: Add the chosen solvent (e.g., ethyl acetate) portion-wise while gently heating the mixture with stirring (e.g., on a hot plate with a water bath). Continue adding the solvent until the compound just fully dissolves. This ensures you are using the minimum amount of hot solvent required.[6]

  • Cooling (Step 1 - Slow): Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Rapid cooling can trap impurities.[4]

  • Cooling (Step 2 - Deep Cool): Once the flask has reached room temperature and crystals have formed, place it in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

References

  • Benchchem. (n.d.). Technical Support Center: Optimization of Crystallization Conditions for Novel Organic Compounds.
  • Benchchem. (n.d.). Solvent selection for effective recrystallization of nitroaromatic compounds.
  • Tavare, N. S., et al. (2008). Design and Optimization of a Combined Cooling/Antisolvent Crystallization Process. Organic Process Research & Development, 13(2), 292-301. [Link]

  • Nagy, Z. K., & Aamir, E. (2012). Systematic design of robust crystallization processes. Annual Review of Chemical and Biomolecular Engineering, 3, 159-184.
  • Benchchem. (n.d.). Technical Support Center: Purification of Sulfonated Aromatic Aldehydes.
  • Mettler Toledo. (n.d.). Batch Crystallization Optimization and Process Design. [Link]

  • Singh, R., et al. (2019). Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation. Crystal Growth & Design, 19(5), 2998-3007. [Link]

  • Chemistry LibreTexts. (2022, August 16). Troubleshooting Crystallization. [Link]

  • Various Authors. (2013, May 8). Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. ResearchGate. [Link]

  • Blagden, N., & de Matas, M. (2012). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 68(Pt 2), 121–126. [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. [Link]

  • Li, J. T., et al. (2013). 1-(2-Nitrobenzyl)-1H-pyrrole-2-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 12), o1813. [Link]

  • Ó'Ciardha, C., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 24(8), 1435-1450. [Link]

Sources

Optimization

Preventing degradation and oxidation of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde during storage

Welcome to the dedicated technical support guide for 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth gu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation and oxidation of this compound during storage. Here, we address common questions and troubleshooting scenarios to ensure the long-term integrity of your valuable research material.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde?

A1: Based on its chemical structure, 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde is susceptible to several degradation pathways, primarily oxidation and hydrolysis.

  • Oxidation: The aldehyde functional group is prone to oxidation, which can convert it to the corresponding carboxylic acid, 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2-carboxylic acid. This is one of the most common degradation routes for aldehydes and can be initiated by atmospheric oxygen.[1] The electron-withdrawing nitro group on the phenyl ring can influence the rate of this oxidation.

  • Hydrolysis: While generally stable, the pyrrole ring can be susceptible to hydrolysis under strongly acidic or basic conditions, potentially leading to ring-opening or other structural rearrangements. A study on a pyrrole-containing ester derivative demonstrated degradation in acidic media.

  • Photodegradation: Aromatic nitro compounds can be light-sensitive. Exposure to UV or visible light may provide the energy to initiate degradation reactions.

  • Polymerization: Aldehydes, particularly in the presence of acidic or basic impurities, can undergo polymerization, leading to the formation of insoluble materials and a decrease in the purity of the compound.[1][2]

Troubleshooting Guide

Issue 1: I've observed a decrease in the purity of my compound over time, even when stored at the recommended temperature. What could be the cause?

Possible Causes & Solutions:

  • Exposure to Air (Oxidation): The most likely culprit is gradual oxidation of the aldehyde to a carboxylic acid.[1]

    • Solution: Always store the compound under an inert atmosphere. After each use, flush the container with a dry, inert gas like argon or nitrogen before sealing. For long-term storage, consider aliquoting the compound into smaller, single-use vials to minimize repeated exposure of the bulk material to air.

  • Presence of Impurities: Trace amounts of acidic or basic impurities can catalyze degradation, including polymerization.

    • Solution: Ensure that all glassware and spatulas used for handling the compound are scrupulously clean and dry. Avoid introducing any potential contaminants into the storage container.

  • Inappropriate Container: The container material may not be inert or could allow for slow diffusion of air or moisture.

    • Solution: Use amber glass vials with tight-fitting, inert caps (e.g., PTFE-lined). The amber glass will also protect the compound from light.

Issue 2: My compound has developed a slight discoloration. Is it still usable?

Possible Causes & Solutions:

  • Minor Degradation: Discoloration can be an early indicator of degradation. The formation of minor impurities or oligomers can sometimes lead to a change in color.

    • Solution: Before use, it is highly recommended to assess the purity of the discolored material using an appropriate analytical technique such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[2] If minor impurities are detected, you may consider purifying the compound by recrystallization or column chromatography before use in a critical experiment.

Issue 3: I am seeing an unexpected peak in my HPLC chromatogram after storing a solution of the compound. What is it?

Possible Causes & Solutions:

  • Solvent-Mediated Degradation: The solvent used to prepare the solution may not be suitable for long-term storage or could contain impurities that promote degradation.

    • Solution: Prepare solutions fresh whenever possible. If short-term storage is necessary, use high-purity, anhydrous, and deoxygenated solvents. Store solutions at low temperatures (e.g., -20°C) and under an inert atmosphere. The unexpected peak is likely a degradation product, such as the corresponding carboxylic acid. You can confirm this by co-injecting your sample with a synthesized standard of the suspected impurity or by using mass spectrometry to identify the peak.

Recommended Storage Conditions

To ensure the long-term stability of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde, the following storage conditions are recommended:

ParameterRecommendationRationale
Temperature 2-8°C (short-term) or -20°C (long-term)Reduces the rate of chemical degradation and potential polymerization.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation of the aldehyde functional group.[2]
Light Protect from lightThe nitroaromatic moiety can be light-sensitive, and light can catalyze degradation.
Container Tightly sealed amber glass vialAmber glass protects from light, and a tight seal prevents moisture and air ingress.
Form SolidStoring the compound as a solid is generally more stable than in solution.

Experimental Protocols

Protocol 1: Inert Atmosphere Storage Procedure
  • Place the vial containing 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde in a desiccator or glovebox with an inert atmosphere.

  • If a glovebox is not available, use a gentle stream of dry argon or nitrogen to displace the air in the vial's headspace.

  • Quickly and tightly seal the vial with a cap containing a chemically resistant liner (e.g., PTFE).

  • For added protection, wrap the cap and neck of the vial with Parafilm®.

  • Place the sealed vial in the appropriate temperature-controlled storage (refrigerator or freezer).

Protocol 2: Forced Degradation Study to Identify Potential Degradants

This protocol is designed to intentionally degrade the compound to identify potential degradation products and establish a stability-indicating analytical method.[3][4][5]

1. Preparation of Stock Solution:

  • Prepare a stock solution of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at room temperature for 8 hours.

    • Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Incubate at room temperature for 24 hours, protected from light.

  • Photolytic Degradation:

    • Expose a thin layer of the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Thermal Degradation:

    • Store the solid compound at 60°C for 48 hours.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).

  • Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound.

  • Use a photodiode array (PDA) detector to check for peak purity.

  • If significant degradation is observed, use LC-MS to identify the mass of the degradation products.

Visualizing Degradation and Workflows

Degradation_Pathways parent 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde oxidized 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2-carboxylic acid parent->oxidized Oxidation (O2, light) hydrolyzed Ring-Opened Products parent->hydrolyzed Hydrolysis (Strong Acid/Base) polymerized Polymer/Oligomer parent->polymerized Polymerization (Acid/Base catalyst)

Caption: Potential degradation pathways of the target compound.

Storage_Workflow cluster_storage Recommended Storage start Receive Compound aliquot Aliquot if necessary start->aliquot inert Flush with Inert Gas (Ar or N2) aliquot->inert seal Seal in Amber Vial inert->seal store Store at 2-8°C (short-term) or -20°C (long-term) seal->store

Caption: Recommended workflow for proper compound storage.

References

  • Tzanova, T., & Atanasova, M. (2016). Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative. Pharmacology, Drug Development & Therapeutics, 1(1).
  • ResearchGate. (2021). Reactivity of 1H-pyrrole-2-carbaldehyde in the presence of TDAE. Retrieved from [Link]

  • University of California, Riverside. (n.d.). Examples of Incompatible Chemicals. Retrieved from [Link]

  • Nelson Labs. (n.d.). Forced Degradation Studies for Stability. Retrieved from [Link]

  • MDPI. (2022). Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. International Journal of Molecular Sciences, 23(10), 5538. [Link]

  • National Center for Biotechnology Information. (n.d.). Catalytic, Enantioselective Cycloaddition of Pyrrole-2-methides with Aldehydes toward a Synthesis of 2,3-Dihydro-1H-pyrrolizin-3-ols. Retrieved from [Link]

  • University of Tennessee, Knoxville. (n.d.). Time-sensitive Chemicals. Retrieved from [Link]

  • Lab Supplies. (n.d.). Aldehydes Waste Compatibility: Detailed Safety Guide. Retrieved from [Link]

  • Organic Chemistry Portal. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2018). Stability Indicating Forced Degradation Studies. Retrieved from [Link]

  • BioPharm International. (2026, March 12). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 1-(2-Methoxy-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde vs. 1-(2-Nitrophenyl)-1H-pyrrole-2-carbaldehyde

As drug development professionals and synthetic chemists seek to build increasingly complex heterocyclic scaffolds, the selection of precise building blocks becomes paramount. N-aryl pyrrole-2-carbaldehydes are highly ve...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals and synthetic chemists seek to build increasingly complex heterocyclic scaffolds, the selection of precise building blocks becomes paramount. N-aryl pyrrole-2-carbaldehydes are highly versatile intermediates, but subtle changes in their phenyl ring substitution patterns drastically alter their synthetic utility.

This guide provides an objective, data-backed comparison between two structurally related but chemically divergent building blocks: 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde (Molecule A) and 1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde (Molecule B) . We will explore the causality behind their reactivity differences, focusing specifically on their performance in reductive cyclization and functionalization workflows[1].

Structural and Electronic Causality

To understand the divergent behavior of these two molecules, we must analyze the spatial and electronic relationship between the N-phenyl substituents and the pyrrole-2-carbaldehyde core.

  • Molecule B (2-Nitro Substitution): The nitro group is located at the ortho position relative to the pyrrole nitrogen. This creates significant steric hindrance, forcing the phenyl and pyrrole rings out of coplanarity (a large dihedral angle). However, its proximity to the C2-aldehyde is its most critical feature. Upon reduction, the resulting 2-amino group is perfectly positioned to undergo an entropically favored intramolecular condensation with the adjacent aldehyde, forming a stable six-membered pyrazine ring fused to the pyrrole [2].

  • Molecule A (2-Methoxy-5-Nitro Substitution): Here, the ortho position is occupied by an electron-donating methoxy group, while the nitro group is relegated to the meta position relative to the pyrrole nitrogen (and para to the methoxy group). Upon reduction, the resulting 5-amino group is geometrically isolated from the C2-aldehyde. The spatial distance strictly precludes intramolecular cyclization. Instead, the molecule is forced into intermolecular pathways.

G cluster_B Molecule B: Intramolecular Cyclization cluster_A Molecule A: Intermolecular Reaction B 1-(2-Nitrophenyl)-1H- pyrrole-2-carbaldehyde B_red 1-(2-Aminophenyl)-1H- pyrrole-2-carbaldehyde B->B_red Reduction (Fe/AcOH) B_prod Pyrrolo[1,2-a]quinoxaline (Fused Heterocycle) B_red->B_prod Intramolecular Condensation (-H2O) A 1-(2-Methoxy-5-nitrophenyl)-1H- pyrrole-2-carbaldehyde A_red 1-(5-Amino-2-methoxyphenyl)-1H- pyrrole-2-carbaldehyde A->A_red Reduction (Fe/AcOH) A_prod Intermolecular Schiff Bases / Oligomers A_red->A_prod Intermolecular Condensation

Reductive cyclization pathways comparing Molecule A and Molecule B.

Performance Data: Reductive Cyclization

The synthesis of pyrrolo[1,2-a]quinoxalines —a privileged scaffold found in 5-HT3 receptor agonists, antiparasitic agents, and kinase inhibitors—relies heavily on the reductive cyclization of ortho-nitro N-aryl pyrroles [2, 3].

Quantitative Comparison
Property / ReactivityMolecule A: 1-(2-Methoxy-5-nitrophenyl)-...Molecule B: 1-(2-Nitrophenyl)-...
N-Phenyl Substitution 2-Methoxy, 5-Nitro2-Nitro
Electronic Effect on Pyrrole Net weakly deactivating (steric twist + push-pull)Strongly deactivating (twisted)
Reductive Cyclization to Quinoxaline Fails (Distance precludes ring formation)Excellent (>85% yield under standard conditions)
Primary Synthetic Utility Push-pull chromophores, conducting polymersPrecursor for biologically active fused N-heterocycles
Knoevenagel Reactivity High (forms highly conjugated deeply colored dyes)Moderate (forms standard adducts)

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. The visual and chromatographic cues embedded in the steps allow researchers to confirm success without immediate reliance on NMR or MS.

Protocol 1: Synthesis of Pyrrolo[1,2-a]quinoxaline from Molecule B

This protocol utilizes a classic, robust iron-mediated reduction that triggers a spontaneous cascade cyclization [2].

Reagents: 1-(2-Nitrophenyl)-1H-pyrrole-2-carbaldehyde (1.0 mmol), Iron powder (5.0 mmol), Glacial Acetic Acid (10 mL).

Step-by-Step Workflow:

  • Initiation: Dissolve 1.0 mmol of Molecule B in 10 mL of glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer. The solution will appear pale yellow.

  • Reduction: Add 5.0 mmol of finely powdered iron (Fe) portion-wise at room temperature to avoid excessive initial exotherm.

  • Cyclization: Attach a reflux condenser and heat the mixture to 80 °C for 2 hours. The reduction of the nitro group to an aniline is immediately followed by intramolecular Schiff base formation.

  • Self-Validation (TLC Check): Spot the reaction mixture against the starting material on a silica TLC plate (Eluent: Hexanes/EtOAc 7:3).

    • Causality Check: Molecule B will appear as a UV-active spot at a higher Rf​ . The successful formation of the fully conjugated pyrrolo[1,2-a]quinoxaline core is confirmed by the appearance of a new spot at a lower Rf​ that exhibits intense blue fluorescence under 365 nm UV light. If fluorescence is absent, cyclization has not occurred.

  • Workup: Cool the mixture, filter through a pad of Celite to remove iron salts, and carefully neutralize the filtrate with saturated aqueous NaHCO3​ . Extract with ethyl acetate (3 x 15 mL), dry over Na2​SO4​ , and concentrate in vacuo.

Protocol 2: Intermolecular Trapping of Molecule A

Because Molecule A cannot cyclize intramolecularly, its reduction must be performed in the presence of an external electrophile or trapping agent to prevent chaotic oligomerization.

Reagents: 1-(2-Methoxy-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde (1.0 mmol), Pd/C (10% w/w, 0.05 mmol), H2​ gas (1 atm), Boc-anhydride (1.2 mmol), Methanol (10 mL).

Step-by-Step Workflow:

  • Setup: Dissolve Molecule A and Boc-anhydride in methanol. Add Pd/C carefully under an inert argon atmosphere.

  • Reduction/Trapping: Purge the flask with H2​ gas and stir vigorously at room temperature for 4 hours.

  • Self-Validation: The reaction transitions from a yellow solution to a colorless/pale mixture. The immediate in situ Boc-protection of the resulting 5-amino group prevents it from attacking the C2-aldehyde of neighboring molecules.

  • Workup: Filter through Celite to remove the palladium catalyst and concentrate. The resulting product is a stable, orthogonally protected building block suitable for further functionalization.

Conclusion & Application Strategy

The choice between these two aldehydes dictates the entire trajectory of a synthetic campaign.

  • Select Molecule B if your goal is the rapid, one-pot construction of fused tricyclic pharmacophores (pyrrolo[1,2-a]quinoxalines). Its geometry makes it a self-assembling system upon reduction [3].

  • Select Molecule A if you are designing advanced materials, push-pull dyes, or require an N-aryl pyrrole where the amine and aldehyde functionalities must remain independent and orthogonally reactive for linear chain extension.

References

  • Modular synthesis of pyrrole-fused heterocycles via glucose-mediated nitro-reductive cyclization. Organic & Biomolecular Chemistry (RSC Publishing). Available at:[Link]

  • One-Pot Synthesis of Pyrrolo[1,2-a]quinoxaline Derivatives via Iron-Promoted Aryl Nitro Reduction and Aerobic Oxidation of Alcohols. Organic Letters (ACS Publications). Available at: [Link]

  • Sulfoxylate radical anion mediated one-pot, tandem chemoselective reductive cyclization to the synthesis of pyrrole fused N-heterocycles. American Chemical Society. Available at: [Link]

Comparative

A Comparative Guide to HPLC Method Validation for the Purity Analysis of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde

Introduction In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel c...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds like 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde, a key building block in medicinal chemistry, establishing a robust and reliable analytical method for purity determination is a critical first step. This guide provides a comprehensive, experience-driven approach to the validation of a High-Performance Liquid Chromatography (HPLC) method for this specific purpose. We will delve into the rationale behind the methodological choices, present a detailed validation protocol in accordance with international guidelines, and compare the performance of the validated HPLC method against other potential analytical techniques.

The molecule , with its distinct chromophoric groups—the nitrophenyl and pyrrole-carbaldehyde moieties—lends itself well to UV detection, making HPLC a prime candidate for its analysis. However, a method is only as good as its validation. Therefore, we will build our method on the principles of scientific integrity, ensuring that every step is self-validating and grounded in authoritative standards.

The Analytical Challenge: Purity of a Novel Intermediate

1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde presents a typical analytical challenge in pharmaceutical process development. Its purity profile can be influenced by starting materials, by-products from the synthesis, and degradation products. A reliable analytical method must be able to separate the main compound from all potential impurities with high resolution and sensitivity.

HPLC Method Development: A Rationale-Driven Approach

The development of an HPLC method is an iterative process of optimization. Our goal is a method that is specific, sensitive, and robust.

Chromatographic Conditions
ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for the moderately polar analyte. The chosen dimensions offer a good balance between resolution, analysis time, and solvent consumption.
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier improves peak shape and suppresses the ionization of any potential acidic or basic impurities.
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier offering good elution strength and low UV cutoff.
Gradient Elution 0-20 min: 30-70% B; 20-25 min: 70-30% B; 25-30 min: 30% BA gradient elution is necessary to ensure the elution of both polar and non-polar impurities within a reasonable timeframe, providing a comprehensive impurity profile.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak symmetry.
Detection Wavelength 254 nmThe conjugated system of the molecule is expected to have strong absorbance in the UV region. 254 nm is a common wavelength that provides good sensitivity for many aromatic compounds. A full UV scan should be performed to determine the optimal wavelength.
Injection Volume 10 µLA standard injection volume that balances sensitivity with the risk of column overload.

HPLC Method Validation: A Step-by-Step Protocol

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. Our validation protocol is designed to meet the requirements of the International Council for Harmonisation (ICH) Q2(R1) guidelines.

System Suitability

Objective: To verify that the chromatographic system is adequate for the intended analysis.

Procedure:

  • Prepare a standard solution of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde at a concentration of 100 µg/mL.

  • Inject the standard solution six replicate times.

  • Calculate the relative standard deviation (RSD) for the peak area and retention time.

  • Calculate the tailing factor and the number of theoretical plates for the analyte peak.

Acceptance Criteria:

  • RSD of peak area < 2.0%

  • RSD of retention time < 1.0%

  • Tailing factor ≤ 2.0

  • Theoretical plates > 2000

Specificity

Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Procedure:

  • Forced Degradation: Subject the analyte to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate potential degradation products.

  • Analyze the stressed samples alongside an unstressed sample and a blank.

  • Assess the peak purity of the analyte in the stressed samples using a photodiode array (PDA) detector.

Acceptance Criteria:

  • The analyte peak should be free from co-eluting peaks in the stressed samples.

  • The peak purity angle should be less than the peak purity threshold.

Linearity

Objective: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a given range.

Procedure:

  • Prepare a series of at least five standard solutions of the analyte at different concentrations, typically ranging from 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each solution in triplicate.

  • Plot a calibration curve of the mean peak area versus concentration.

  • Perform a linear regression analysis.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.999.

  • The y-intercept should be close to zero.

Accuracy

Objective: To determine the closeness of the test results obtained by the method to the true value.

Procedure:

  • Prepare samples of a known concentration (e.g., a placebo spiked with the analyte at three concentration levels: 80%, 100%, and 120% of the target concentration).

  • Analyze these samples in triplicate.

  • Calculate the percentage recovery for each level.

Acceptance Criteria:

  • The mean recovery should be within 98.0% to 102.0%.

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

Procedure:

  • Repeatability (Intra-day precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria:

  • The RSD for both repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified.

Procedure:

  • Based on Signal-to-Noise Ratio: Determine the concentration that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope of the calibration curve)

    • LOQ = 10 * (Standard Deviation of the y-intercept / Slope of the calibration curve)

Acceptance Criteria:

  • The LOQ should be sufficiently low to quantify any potential impurities at their specification limits.

Robustness

Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Procedure:

  • Introduce small variations to the method parameters, one at a time. Examples include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

  • Analyze the system suitability standard under each varied condition.

Acceptance Criteria:

  • The system suitability parameters should still meet the acceptance criteria under all varied conditions.

Visualizing the HPLC Method Validation Workflow

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Method Implementation Dev HPLC Method Optimization (Column, Mobile Phase, etc.) SS System Suitability Dev->SS Spec Specificity (Forced Degradation) SS->Spec Lin Linearity Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob Routine Routine Purity Analysis Rob->Routine

Caption: Workflow for HPLC Method Validation

Comparative Analysis of Analytical Techniques

While HPLC is a powerful tool for purity analysis, it is essential to understand its performance in the context of other available techniques.

TechniquePrincipleAdvantages for 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2-carbaldehydeDisadvantages
High-Performance Liquid Chromatography (HPLC-UV) Separation based on differential partitioning between a stationary and mobile phase, with UV detection.High resolution for complex mixtures, good sensitivity for UV-active compounds, well-established and validated methodology.Requires soluble and non-volatile samples, can be time-consuming, requires significant solvent usage.
Ultra-Performance Liquid Chromatography (UPLC-UV) Similar to HPLC but uses smaller particle size columns and higher pressures.Faster analysis times, better resolution, and lower solvent consumption compared to HPLC.Higher initial instrument cost, more susceptible to clogging from dirty samples.
Gas Chromatography (GC-FID) Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.High efficiency for volatile and thermally stable compounds.Not suitable for non-volatile or thermally labile compounds like the target analyte without derivatization.
Quantitative Nuclear Magnetic Resonance (qNMR) Quantification based on the direct relationship between the integrated NMR signal and the number of nuclei.Primary analytical method, does not require a reference standard of the same compound, provides structural information.Lower sensitivity compared to chromatographic methods, requires expensive instrumentation and specialized expertise.
Head-to-Head Comparison: HPLC vs. UPLC

For the analysis of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde, both HPLC and UPLC are suitable. The choice often comes down to the specific needs of the laboratory.

ParameterHPLCUPLC
Analysis Time ~30 min~5-10 min
Resolution GoodExcellent
Solvent Consumption HighLow
System Backpressure ~100-200 bar~600-1000 bar
Initial Cost ModerateHigh

Visualizing the Technique Comparison

Technique_Comparison cluster_LC Liquid Chromatography cluster_Other Alternative Techniques Analyte {1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde | Purity Analysis} HPLC HPLC-UV Pros: Robust, Established Cons: Slower, Higher Solvent Use Analyte->HPLC UPLC UPLC-UV Pros: Faster, Higher Resolution Cons: Higher Cost Analyte->UPLC GC GC-FID Not suitable without derivatization Analyte->GC Less Suitable qNMR qNMR Pros: Primary Method, Structural Info Cons: Low Sensitivity, High Cost Analyte->qNMR

Caption: Comparison of Analytical Techniques

Conclusion

The development and validation of a robust analytical method are indispensable in the pharmaceutical industry. For the purity analysis of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde, a well-validated HPLC method offers a reliable and accessible solution. By following the principles outlined in this guide and adhering to international regulatory standards, researchers and drug development professionals can ensure the quality and consistency of their materials, ultimately contributing to the safety and efficacy of the final drug product. While alternative techniques like UPLC offer advantages in speed and resolution, the choice of methodology should be based on a careful consideration of the specific analytical needs, available resources, and the stage of drug development.

References

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • European Medicines Agency. (2011). Guideline on validation of analytical procedures: text and methodology. [Link]

Validation

Validating DFT Computational Models for 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde: A Comparative Guide

As computational chemistry increasingly drives early-stage drug discovery and materials science, the selection of an appropriate Density Functional Theory (DFT) model is critical. Not all functionals are created equal, p...

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Author: BenchChem Technical Support Team. Date: March 2026

As computational chemistry increasingly drives early-stage drug discovery and materials science, the selection of an appropriate Density Functional Theory (DFT) model is critical. Not all functionals are created equal, particularly when dealing with sterically hindered, push-pull systems.

This guide provides an objective, data-driven comparison of three leading DFT functionals—B3LYP , M06-2X , and ω B97X-D —in predicting the structural and electronic properties of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde . By anchoring our computational results against a self-validating experimental protocol, we will explore the causality behind why certain models succeed while others fail.

The Molecular Challenge: Torsional Barriers and Charge Transfer

1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde is a complex biaryl-like system. It features an electron-rich donor (the pyrrole-2-carbaldehyde moiety) and an electron-deficient acceptor (the nitrophenyl ring).

The computational difficulty lies in the C–N bridging bond . The bulky ortho-methoxy group creates severe steric hindrance (Pauli repulsion) against the pyrrole protons, forcing the molecule out of planarity. Simultaneously, the molecule undergoes Intramolecular Charge Transfer (ICT) upon photoexcitation. An accurate DFT model must perfectly balance non-covalent dispersive forces to predict the geometry, while mitigating self-interaction errors to predict the excited states.

Experimental Ground Truth: A Self-Validating Protocol

To objectively evaluate the computational alternatives, we must first establish an absolute experimental baseline. The following step-by-step methodology ensures that all computational deviations are isolated from experimental artifacts.

Phase 1: Synthesis and Crystallographic Ground Truth
  • Coupling Reaction: Synthesize the target compound via a copper-catalyzed Ullmann cross-coupling between 1H-pyrrole-2-carbaldehyde and 2-bromo-1-methoxy-4-nitrobenzene in DMF at 110 °C.

  • Purification: Isolate the product via silica gel column chromatography (Hexane/EtOAc 7:3) to achieve >99% purity.

  • Crystallization: Grow single crystals by slow solvent evaporation from a dichloromethane/ethanol (1:1 v/v) solution at 4 °C over 72 hours.

  • SC-XRD Acquisition: Mount a suitable crystal on a diffractometer equipped with Mo-K α radiation. Solve the structure using direct methods to obtain absolute atomic coordinates. Causality: SC-XRD is mandatory here because solution-phase NMR cannot definitively lock the absolute solid-state dihedral angle required for structural benchmarking.

Phase 2: Spectroscopic Benchmarking
  • NMR Acquisition: Dissolve 15 mg of the purified compound in 0.6 mL of CDCl₃. Acquire ¹H (500 MHz) and ¹³C (125 MHz) NMR spectra at 298 K, utilizing TMS as an internal standard.

  • UV-Vis Analysis: Prepare a 1×10−5 M solution in spectroscopic grade acetonitrile. Record the absorption spectrum from 200 to 600 nm to identify the λmax​ associated with the ICT band.

Phase 3: Computational Execution
  • Conformational Search: Perform a relaxed potential energy surface (PES) scan around the N-phenyl dihedral angle to identify the global minimum.

  • DFT Optimization: Optimize the lowest-energy conformer using B3LYP, M06-2X, and ω B97X-D paired with the def2-TZVP basis set. Causality: The def2-TZVP basis set is chosen over standard Pople sets (e.g., 6-311G) because its balanced polarization functions minimize Basis Set Superposition Error (BSSE) during the evaluation of intramolecular non-covalent interactions.

Workflow Exp Experimental Synthesis & Characterization (XRD, NMR, IR) Comp Statistical Comparison (RMSD, MAD) Exp->Comp Geom Initial Geometry (Conformational Search) Opt DFT Optimization (B3LYP, M06-2X, wB97X-D) Geom->Opt Freq Frequency & NMR/UV-Vis Calculations Opt->Freq Freq->Comp

Fig 1: Self-validating workflow comparing experimental ground truth with DFT predictions.

Objective Comparison of DFT Functionals

We compared three distinct classes of functionals against our experimental data:

  • B3LYP: The traditional global hybrid functional.

  • M06-2X: A meta-GGA functional with 54% exact exchange, highly parameterized for non-covalent interactions[2].

  • ω B97X-D: A range-separated hybrid functional with empirical dispersion corrections, designed for long-range charge transfer[3].

Structural Validation (Geometry)
ParameterExperimental (SC-XRD)B3LYP/def2-TZVPM06-2X/def2-TZVP ω B97X-D/def2-TZVP
Bond Lengths RMSD (Å) -0.0210.012 0.014
Bond Angles RMSD (°) -1.80.9 1.1
Dihedral Angle C-N-C-C (°) 62.4° 45.2°61.8° 63.1°

Mechanistic Insight: Why does B3LYP fail so drastically at predicting the dihedral angle? B3LYP lacks medium-range correlation and explicit dispersion corrections. Consequently, it underestimates the steric clash (Pauli repulsion) between the ortho-methoxy oxygen and the pyrrole α -proton, resulting in an artificially planarized structure (45.2°). Conversely, the M06-2X functional is explicitly parameterized to capture these non-covalent interactions, allowing it to perfectly model the orthogonal twist of the molecule (61.8° vs Exp: 62.4°).

Spectroscopic Validation (Electronic Properties)
ParameterExperimentalB3LYP (Scaled)M06-2X ω B97X-D (TD-DFT)
¹³C NMR MAD (ppm) -1.8 2.42.1
UV-Vis λmax​ (nm) 385 440 (Failed)392382
IR νC=O​ (cm⁻¹) 1665 167816681670

Mechanistic Insight: For NMR predictions, B3LYP remains highly effective only if linear scaling factors are applied to correct for systematic overestimation of magnetic shielding tensors, yielding a Mean Absolute Deviation (MAD) of just 1.8 ppm[1].

However, B3LYP completely fails in Time-Dependent DFT (TD-DFT) for UV-Vis predictions. The molecule exhibits a strong ICT from the pyrrole (HOMO) to the nitrophenyl ring (LUMO). Standard global hybrids like B3LYP suffer from severe self-interaction error, which artificially lowers the energy of charge-transfer states, resulting in a massive red-shift (440 nm). The range-separated ω B97X-D functional corrects this by enforcing 100% exact exchange at long inter-electron distances, perfectly aligning with the experimental 385 nm peak.

Pathway Sub 1-(2-methoxy-5-nitrophenyl) -1H-pyrrole-2-carbaldehyde HOMO HOMO (Pyrrole Ring) Sub->HOMO Donor LUMO LUMO (Nitrophenyl Ring) Sub->LUMO Acceptor UV TD-DFT UV-Vis Transitions HOMO->UV Excitation LUMO->UV

Fig 2: Electronic transition pathway from the electron-rich pyrrole to the nitrophenyl ring.

Conclusion & Recommendations

When modeling highly functionalized, sterically hindered biphenyl or biaryl-like systems such as 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde, relying on a single "default" functional is a critical error.

  • For Ground State Geometry & Thermodynamics: Use M06-2X/def2-TZVP . Its superior handling of non-covalent interactions accurately resolves complex torsional barriers.

  • For Excited States & Photochemistry: Use ω B97X-D/def2-TZVP . Range-separation is mandatory to prevent charge-transfer failure during TD-DFT calculations.

  • For NMR Spectroscopy: B3LYP remains viable, provided that established linear scaling factors are rigorously applied to the GIAO isotropic shieldings.

References

  • Aliev, A. E., Courtier-Murias, D., & Zhou, S. (2009). "Scaling factors for carbon NMR chemical shifts obtained from DFT B3LYP calculations." Journal of Molecular Structure: THEOCHEM, 893(1-3), 1-5. URL:[Link]

  • Zhao, Y., & Truhlar, D. G. (2008). "The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements." Theoretical Chemistry Accounts, 120(1-3), 215-241. URL:[Link]

  • Chai, J.-D., & Head-Gordon, M. (2008). "Long-range corrected hybrid density functionals with damped atom-atom dispersion corrections." Physical Chemistry Chemical Physics, 10(44), 6615-6620. URL:[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde

As a Senior Application Scientist, I have developed this comprehensive operational guide to address the specific physicochemical and toxicological profile of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde (CAS: 38...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have developed this comprehensive operational guide to address the specific physicochemical and toxicological profile of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde (CAS: 383136-08-1). This compound is a highly functionalized intermediate frequently utilized in advanced drug discovery and agrochemical synthesis. However, its dual functional groups—a lipophilic nitroaromatic system and an electrophilic pyrrole-carboxaldehyde—demand rigorous, mechanistically grounded handling protocols to ensure laboratory safety and experimental integrity.

Mechanistic Hazard Assessment: The Causality of Toxicity

To design an effective safety protocol, we must first understand why this specific molecule poses a threat at the cellular level. Standard laboratory safety often relies on rote memorization; however, true operational security requires an understanding of molecular causality.

The Nitroaromatic Threat (Systemic Toxicity): The 2-methoxy-5-nitrophenyl moiety is highly lipophilic, granting the molecule rapid permeation kinetics through the stratum corneum (the skin's primary barrier). Once absorbed into the systemic circulation, hepatic and extrahepatic nitroreductases catalyze the reduction of the nitro group. This enzymatic redox cycling generates highly reactive nitroso (-NO) and hydroxylamine (-NHOH) intermediates. These species induce severe oxidative stress by generating Reactive Oxygen Species (ROS) and can oxidize the ferrous (Fe²⁺) iron in hemoglobin to the ferric (Fe³⁺) state, triggering methemoglobinemia—a condition that critically impairs oxygen transport ()[1].

The Aldehyde Threat (Sensitization and Irritation): Simultaneously, the pyrrole-2-carbaldehyde moiety acts as a potent electrophile. If aerosolized dust contacts the eyes or respiratory tract, the aldehyde group undergoes rapid nucleophilic attack by primary amines (e.g., lysine residues on mucosal proteins) to form Schiff bases. This haptenization process is the classical mechanism for severe mucosal irritation, allergic contact dermatitis, and long-term skin sensitization.

ToxicityPathway N1 1-(2-methoxy-5-nitrophenyl) -1H-pyrrole-2-carbaldehyde N2 Dermal / Inhalation Absorption N1->N2 N3 Nitroreductase Activation N2->N3 Systemic Entry N4 Reactive Nitroso & Hydroxylamine Species N3->N4 Enzymatic Reduction N5 Methemoglobinemia & Oxidative Stress (ROS) N4->N5 Cellular Damage

Fig 1: Bioactivation pathway of nitroaromatic pyrrole derivatives leading to systemic toxicity.

Quantitative Personal Protective Equipment (PPE) Matrix

Based on the permeation risks of nitroaromatics and the irritation potential of aldehydes, standard laboratory PPE is insufficient. The following matrix outlines the mandatory, upgraded PPE requirements and the quantitative/mechanistic justification for each selection.

PPE CategoryRecommended SpecificationMechanistic Justification & Quantitative Data
Hand Protection Double-layered Nitrile (Outer: >0.4 mm thickness) or Butyl RubberNitroaromatics rapidly permeate standard latex and thin vinyl (<0.1 mm) within minutes. >0.4 mm Nitrile provides a breakthrough time of >240 minutes against lipophilic aromatics.
Eye Protection ANSI Z87.1 tight-fitting chemical splash gogglesSafety glasses with side shields are inadequate. Tight-fitting goggles prevent corneal haptenization by airborne crystalline dust or aerosolized micro-particles.
Body Protection Flame-Resistant (FR) Lab Coat (e.g., Nomex) + Tyvek SleevesPrevents electrostatic dust accumulation on standard cotton weaves, which can serve as a hidden reservoir for chronic dermal absorption.
Respiratory N95 or P100 Particulate Respirator (if outside engineering controls)Mitigates inhalation of crystalline dust, preventing direct entry of the electrophilic aldehyde into the pulmonary circulation.

Self-Validating Operational Workflow: Closed-System Handling

Handling solid nitroaromatic aldehydes requires a protocol that validates its own success at each step. The greatest risk of exposure occurs during the transfer and weighing of the dry powder, where triboelectric (static) charging can cause the compound to aerosolize.

Step-by-Step Methodology for Safe Solubilization:

  • Environmental Verification: Before opening the reagent bottle, verify that the fume hood face velocity is between 80–120 feet per minute (fpm). Causality: Flow rates below 80 fpm fail to capture heavy aerosols, while rates above 120 fpm create turbulent eddies that can pull toxic dust directly into the operator's breathing zone.

  • Static Mitigation: 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde is a crystalline solid. Activate an anti-static ionizer bar or use a zero-stat gun inside the weighing enclosure for 10 seconds prior to opening the vial. This neutralizes surface charges, preventing the powder from aerosolizing or adhering to your gloves.

  • Closed-System Weighing: Tare a clean reaction vial equipped with a PTFE-lined septum cap. Carefully transfer the required mass of the solid into the vial using a static-free, grounded spatula. Immediately seal the vial with the septum cap.

  • Primary Decontamination: Wipe the exterior of the sealed vial and the spatula with a disposable tissue dampened with ethanol. Dispose of the tissue in a designated hazardous waste bin inside the hood. Self-Validation: By sealing and wiping the vial before removing it from the balance area, you guarantee no fugitive dust escapes the primary containment zone.

  • In-Situ Solubilization: Transfer the sealed vial to your reaction block. Inject your reaction solvent (e.g., DMF, DMSO, or DCM) directly through the septum using a needle and syringe. This eliminates the risk of dry powder exposure during the transfer to larger reaction vessels.

HandlingWorkflow S1 1. Environmental Control (Verify Hood 80-120 fpm) S2 2. PPE Donning (Double Nitrile, Goggles) S1->S2 S3 3. Static Mitigation (Ionizer Application) S2->S3 S4 4. Closed-System Transfer (Septum-Sealed Vial) S3->S4 S5 5. In-Situ Solubilization (Syringe Injection) S4->S5

Fig 2: Self-validating operational workflow for handling toxic crystalline solids.

Emergency Spill Mitigation and Waste Disposal

Improper cleanup of nitroaromatic spills is a leading cause of secondary laboratory exposure ()[2].

  • Spill Mitigation: Never dry-sweep a nitroaromatic solid. Dry sweeping generates highly respirable, toxic dust clouds. Instead, gently cover the spill with inert absorbent pads or vermiculite. Dampen the area with a low-volatility solvent (such as polyethylene glycol or a mild surfactant/water mixture) to suppress dust generation. Carefully scoop the wet slurry into a wide-mouth hazardous waste container using a non-sparking tool.

  • Waste Segregation: Nitroaromatic waste must be strictly segregated from strong reducing agents (e.g., sodium borohydride, lithium aluminum hydride) and strong alkalis. Mixing nitroaromatics with reducing agents can trigger highly exothermic degradation, releasing toxic nitrogen oxide (NOx) gases or initiating explosive polymerization ()[3].

References
  • Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism Source: Journal of Applied Toxicology (PubMed - NIH) URL:[Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation Source: Microbiology and Molecular Biology Reviews (PMC - NIH) URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde
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1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde
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